Cuprous thiocyanate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1111-67-7 |
|---|---|
Molecular Formula |
CHNS.Cu CHCuNS |
Molecular Weight |
122.64 g/mol |
IUPAC Name |
copper;thiocyanic acid |
InChI |
InChI=1S/CHNS.Cu/c2-1-3;/h3H; |
InChI Key |
WEKJRGBVEBCTRF-UHFFFAOYSA-N |
SMILES |
C(#N)[S-].[Cu+] |
Canonical SMILES |
C(#N)S.[Cu] |
Other CAS No. |
1111-67-7 |
physical_description |
Dry Powder White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] |
Pictograms |
Environmental Hazard |
Synonyms |
copper thiocyanate cuprous thiocyanate CuSCN |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Cuprous Thiocyanate Materials
Solution-Based Precipitation and Crystallization Routes
Solution-based methods are foundational for producing CuSCN powders and nanoparticles. These techniques rely on the chemical reaction between copper ions and thiocyanate (B1210189) ions in a liquid medium, leading to the precipitation of the insoluble CuSCN product.
Controlled Precipitation from Copper(II) Precursors
A common and convenient route for synthesizing cuprous thiocyanate involves starting with an aqueous solution of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄). wikipedia.orgresearchgate.net This process requires the reduction of Cu(II) ions to the cuprous, Cu(I), state before precipitation with a soluble thiocyanate salt. wikipedia.org The choice of reducing agent and the control of reaction conditions are critical for obtaining a pure product with desirable physical characteristics.
One established method uses sulfurous acid (H₂SO₃) or a thiosulfate (B1220275) solution as the reducing agent. wikipedia.orgresearchgate.net For instance, sulfurous acid is added to a copper(II) sulfate solution, followed by the slow addition of a soluble thiocyanate like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄CNS), which causes the precipitation of CuSCN as a white powder. wikipedia.orgstansacademy.com
To achieve better control over the precipitate's quality, methods employing milder reducing agents have been developed. The use of hydroxyammonium (B8646004) chloride as a reductant allows for delayed precipitation by controlling the temperature. psu.edu In this process, a solution containing cupric ions, thiocyanate ions, and hydroxyammonium chloride at an acidity of about 0.2 N remains clear at room temperature. psu.edu Upon heating, precipitation of granular CuSCN with excellent filtration properties begins within minutes. psu.edu Another approach involves the hydrolysis of sucrose (B13894) in a slightly acidic solution of cupric and thiocyanate ions; heating the solution generates glucose and fructose, which reduce the Cu(II) ions, leading to the formation of highly crystalline CuSCN. psu.edu
The table below summarizes various controlled precipitation methods.
Table 1: Controlled Precipitation Methods for CuSCN from Copper(II) Precursors| Reducing Agent | Precursors | Key Conditions | Resulting Precipitate |
|---|---|---|---|
| Sulfurous Acid (H₂SO₃) | Copper(II) sulfate, Ammonium thiocyanate | Freshly prepared H₂SO₃, solution heated to boiling | White precipitate; requires aging (e.g., 24 hours) before filtration. stansacademy.com |
| Hydroxyammonium Chloride | Copper(II) salt, Ammonium thiocyanate | Acidity ~0.2 N, heated on a steam bath for ~30 mins | Granular with excellent filtration properties, avoiding fine suspensions. psu.edu |
| Sucrose (via hydrolysis) | Copper(II) salt, Thiocyanate salt | Slightly acidic solution, heated | Highly crystalline with excellent filtration characteristics. psu.edu |
| Sodium Thiosulfate (Na₂S₂O₃) | Copper(II) sulfate, Potassium thiocyanate | Room temperature | White powder precipitate. wikipedia.org |
| Sodium Sulfite (Na₂SO₂) | Copper(II) sulfate, Sodium thiocyanate | pH control is a significant factor | Nanoparticles (~80 nm). researchgate.net |
In Situ Chemical Synthesis Techniques
In situ synthesis refers to the formation of CuSCN directly within a reaction medium or on a substrate, often as part of a composite material or a device fabrication step. This approach is valuable for creating finely dispersed nanoparticles and ensuring intimate contact between CuSCN and other components.
One study reports the synthesis of pure and zinc-doped CuSCN nanopowders via an in situ method. researchgate.net The process involves dissolving copper sulfate and sodium thiosulfate in distilled water. The addition of sodium thiosulfate to the copper sulfate solution causes a color change from light blue to light green, indicating the reduction of Cu(II) to Cu(I). researchgate.net Subsequent addition of potassium thiocyanate results in the precipitation of CuSCN. researchgate.net The resulting nanopowder is then filtered, washed, and dried. This method yields rhombohedral structured CuSCN with crystallite sizes around 39-42 nm. researchgate.net
Another example of in situ synthesis involves the formation of CuS nanoparticle-coated CuSCN composites in a single pot. nih.gov A mixture of copper sulfate and sodium thiosulfate is used in the presence of triethyl amine hydrothiocyanate (THT). nih.gov While the addition of THT to the precursor solution immediately forms white CuSCN, allowing the reaction to proceed overnight without THT results in the formation of CuS nanoparticles that coat the CuSCN particles. nih.govresearchgate.net This demonstrates how reaction conditions can be tuned to generate composite materials in situ.
Continuous Flow Hydrothermal Synthesis (CFHS) of CuSCN Nanoparticles
Continuous Flow Hydrothermal Synthesis (CFHS) is a scalable and sustainable method for producing high-quality inorganic nanomaterials. nih.govprometheanparticles.co.uk This technique utilizes the unique properties of superheated water to facilitate rapid nucleation and precipitation of nanoparticles within a continuous flow reactor. nih.govucl.ac.uk The process offers excellent control over particle size and morphology by carefully managing reaction chemistry and reactor design. nih.gov
CFHS has been successfully applied to produce ligand-free CuSCN nanoplatelets. arxiv.org This water-based synthetic route aligns with the principles of green chemistry. In a typical setup, streams of precursor solutions are mixed under high temperature and pressure, leading to the formation of the desired nanomaterial. prometheanparticles.co.uk For CuSCN, this results in platelet-like nanoparticles with a narrow size distribution and an average size of approximately 600 nm. arxiv.org The ability to produce these nanomaterials continuously makes CFHS an industrially viable route for large-scale production. prometheanparticles.co.uk
Thin Film Deposition Strategies
For applications in electronics and photovoltaics, CuSCN is typically used as a thin film. nih.gov Various deposition techniques are employed to create uniform, pinhole-free layers on substrates.
Spin Coating and Doctor Blading for Solution-Processed Films
Spin coating and doctor blading are two of the most common solution-based methods for depositing CuSCN thin films. nih.govazom.com Both techniques involve dissolving CuSCN powder in a suitable solvent, applying the solution to a substrate, and then allowing the solvent to evaporate.
The low solubility of CuSCN presents a challenge, necessitating the use of specific solvents like dipropyl sulfide (B99878) or diethyl sulfide. rsc.orginnolae.org
Spin coating involves dispensing the CuSCN solution onto a spinning substrate. The centrifugal force spreads the liquid, and the solvent evaporates to leave a thin film. This method can produce very thin and uniform films, with thicknesses around 30 nm being reported. nih.gov However, spin coating is not considered cost-effective for large-scale manufacturing due to significant material waste and potential for non-uniformity over large areas. nih.govrsc.org
Doctor blading is a technique where a blade is moved across a substrate at a set height to spread a solution into a film of uniform thickness. nih.govrsc.org It is a simple, low-cost method suitable for large-scale, roll-to-roll fabrication. nih.gov Doctor blading typically produces thicker films than spin coating, with thicknesses of 500-600 nm being achieved. nih.govrsc.org A potential drawback is that the solvent can sometimes damage the underlying layers of a device. rsc.org
The table below provides a comparison of these two deposition techniques.
Table 2: Comparison of Spin Coating and Doctor Blading for CuSCN Films| Feature | Spin Coating | Doctor Blading |
|---|---|---|
| Typical Solvents | Dipropyl sulfide, Diethyl sulfide rsc.orginnolae.org | Dipropyl sulfide rsc.org |
| Typical Film Thickness | ~30 nm nih.gov | 500 - 600 nm nih.govrsc.org |
| Advantages | Can produce very thin, uniform films. nih.gov | Simple, low-cost, suitable for large-scale fabrication (roll-to-roll). nih.gov |
| Disadvantages | Not cost-effective for large areas, high material waste. nih.govrsc.org | Can induce damage to underlying layers, typically produces thicker films. nih.govrsc.org |
Electrochemical Deposition for 2D Layers and Nanostructures
Electrochemical deposition (ECD) is a low-temperature technique for growing CuSCN films and nanostructures directly onto conductive substrates from an aqueous solution. confer.czresearchgate.net This method avoids the use of organic solvents and allows for precise control over film properties through electrochemical parameters. confer.cz
The ECD process for CuSCN is typically a two-step reaction. First, Cu(II) ions in the electrolyte are cathodically reduced to Cu(I) ions at the substrate surface. Second, the newly formed Cu(I) ions chemically precipitate with SCN⁻ ions present in the solution to form a solid CuSCN layer. confer.czresearchgate.net
The electrolyte solution generally consists of a copper(II) salt (e.g., CuSO₄), a thiocyanate source (e.g., KSCN), and a chelating agent. confer.czaip.org The chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or triethanolamine (B1662121) (TEA), is crucial for stabilizing the Cu(II) ions in the solution and preventing the spontaneous precipitation of copper(II) thiocyanate. confer.czresearchgate.netepfl.ch By controlling parameters like the applied potential or current density, different morphologies can be achieved, including homogenous layers, nanorods, and nanowires. confer.czresearchgate.netresearchgate.net For example, uniform films of about 550 nm thickness have been deposited potentiostatically at -0.5V vs. Ag/AgCl. confer.cz Other work has demonstrated the growth of nanorod arrays at potentials between -0.1 V and -0.4 V. researchgate.net
The table below outlines parameters used in various electrochemical deposition studies.
Table 3: Parameters for Electrochemical Deposition of CuSCN| Electrolyte Composition | Chelating Agent | Substrate | Applied Potential | Resulting Morphology |
|---|---|---|---|---|
| CuSO₄, KSCN | Triethanolamine (TEA) | Boron-Doped Diamond, FTO | -0.5 V vs. Ag/AgCl | Homogenous layers (~550 nm). confer.cz |
| CuSO₄, KSCN | EDTA | Indium Tin Oxide (ITO) | -0.350 V | Compact layer. aip.org |
| Not specified | Not specified | Fluorine-doped Tin Oxide (FTO) | -0.1 V to -0.4 V | Nanorod arrays. researchgate.net |
| CuSO₄, KSCN | EDTA | Indium Tin Oxide (ITO) | -0.5 V vs. Ag/AgCl | Uniform and dense nanocrystals. researchgate.net |
Compound Information
Table 4: PubChem CIDs for Compounds Mentioned
| Compound Name | PubChem CID |
|---|---|
| This compound | 14258 |
| Copper(II) sulfate | 24462 |
| Potassium thiocyanate | 516872 |
| Ammonium thiocyanate | 14313 |
| Sulfurous acid | 1119 |
| Sodium thiosulfate | 24477 |
| Hydroxyammonium chloride | 70958 |
| Sucrose | 5988 |
| Glucose | 5793 |
| Fructose | 2723872 |
| Sodium sulfite | 24437 |
| Zinc | 23994 |
| Copper(II) sulfide | 159330 |
| Triethyl amine hydrothiocyanate | Not available |
| Dipropyl sulfide | 8125 |
| Diethyl sulfide | 8093 |
| Ethylenediaminetetraacetic acid (EDTA) | 6049 |
Successive Ionic Layer Adsorption and Reaction (SILAR) Methodologies
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a cost-effective and straightforward solution-based technique for depositing thin films of this compound. This method is particularly noted for its ability to produce high-quality, uniform films at room temperature. The process involves the sequential immersion of a substrate into cationic and anionic precursor solutions, allowing for layer-by-layer growth on the substrate surface.
The typical cationic precursor solution contains a copper(I) source. Since copper(I) ions are unstable in aqueous solutions, they are usually generated in-situ by reducing a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium thiosulfate (Na₂S₂O₃). The anionic precursor is a solution containing the thiocyanate ion (SCN⁻), typically from a salt like potassium thiocyanate (KSCN).
The number of deposition cycles in the SILAR process is a critical parameter that directly influences the film's characteristics. Research has shown that increasing the number of cycles leads to a corresponding increase in film thickness. For instance, films subjected to 20 deposition cycles have been observed to reach a thickness of 0.7 µm, while 30 cycles can produce a film of 0.9 µm. This variation in thickness also affects the material's optical properties, such as its band gap.
Table 1: Effect of SILAR Deposition Cycles on CuSCN Film Properties
| Deposition Cycles | Film Thickness (µm) | Direct Band Gap (eV) |
|---|---|---|
| 20 | 0.7 | 3.88 |
| 30 | 0.9 | 3.6 |
Chemical Bath Deposition Approaches
Chemical Bath Deposition (CBD) is another versatile, low-cost method for fabricating CuSCN thin films. This technique involves the immersion of a substrate into a single chemical bath containing all the necessary precursors. The deposition occurs as a result of a controlled chemical reaction in the solution, which leads to the precipitation of CuSCN onto the substrate.
A common approach, sometimes referred to as a modified CBD (M-CBD) method, utilizes an aqueous medium at room temperature. The chemical precursors are similar to those used in SILAR. A typical bath would consist of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) as the copper source, sodium thiosulfate (Na₂S₂O₃·5H₂O) to complex the Cu(II) ions and reduce them to Cu(I), and potassium thiocyanate (KSCN) as the source of thiocyanate ions. rsc.org
Films produced by this method have been shown to be dense, uniform, and exhibit good crystallinity. rsc.org Structural analysis reveals a rhombohedral crystal structure, and films can be produced with an average crystallite size of around 23 nm and a direct band gap of 3.9 eV. rsc.org The key parameters that control the film thickness and quality in CBD include the pH of the solution, the deposition rate, and the temperature of the bath. wikipedia.org
Solvothermal and Hydrothermal Synthetic Pathways
Hydrothermal and solvothermal synthesis represent a class of methods that utilize elevated temperatures and pressures to crystallize materials from solution. Hydrothermal synthesis specifically uses water as the solvent, whereas solvothermal synthesis employs non-aqueous organic solvents. thegoodscentscompany.com These techniques are effective for producing a wide array of nanomaterials, including CuSCN, with controlled properties.
The fundamental principle involves heating a precursor solution in a sealed vessel, or autoclave, above the solvent's boiling point. fishersci.ca This process facilitates the rapid nucleation of solid particles from a supersaturated solution, which is created by the fast mixing of a metal salt with the superheated solvent. wikipedia.org These methods are advantageous for producing highly crystalline materials and can also yield metastable phases that are not accessible through other synthetic routes. fishersci.ca
For the synthesis of metal sulfides like CuSCN, a sulfur source must be introduced into the reaction. Thiourea is an ideal sulfur-containing precursor for hydrothermal synthesis because it is odorless, water-soluble, and decomposes under hydrothermal conditions to provide the necessary sulfide ions. wikipedia.org While traditional hydrothermal methods are batch processes, continuous-flow systems have been developed to allow for better control over particle size distribution and enable scalability. fishersci.ca
Morphological and Crystalline Control in CuSCN Synthesis
Controlling the morphology (shape and size) and crystallinity of this compound is crucial for optimizing its performance in electronic devices. Various synthetic and post-treatment strategies are employed to achieve this control.
Annealing: Post-deposition thermal treatment, or annealing, is a widely used method to modify the film's structure. The annealing temperature has a significant impact on the surface morphology and crystallinity. For instance, thermally deposited CuSCN films annealed at 100°C exhibit a more uniform, smoother, and compact surface compared to unannealed films or those annealed at lower temperatures. rsc.org This optimal temperature promotes higher crystallinity. rsc.org However, increasing the temperature further can lead to increased surface roughness. rsc.org
Table 2: Effect of Annealing Temperature on the Surface Roughness of Thermally Deposited CuSCN Films
| Annealing Temperature (°C) | Surface Root-Mean-Square (RMS) Roughness (nm) | Resulting Morphology |
|---|---|---|
| Room Temperature (No Annealing) | 3.6 | Non-homogeneous coverage |
| 50 | 3.4 | Improved uniformity |
| 100 | 1.5 | Smoother, compact, uniform surface |
| 150 | 5.2 | Increased roughness |
| 200 | 6.4 | Increased roughness |
Solution Treatment and Precursor Control: The properties of the precursor solution can also dictate the final film morphology. In electrochemical deposition, the ratio of copper to thiocyanate ions in the bath can drastically alter the resulting structure, leading to either large, rounded hexagonal columns or assemblies of spiky particles. The addition of coordinating solvents or additives, a technique known as coordination engineering, can manipulate the crystallization dynamics. mdpi.com For example, using a solvent like diethyl sulfide (DES) can lead to coordination with CuSCN, which influences hole transport, while filtration of the solution can improve the crystallinity of spin-coated films. rsc.org Similarly, the use of antisolvent treatments during spin-coating can help control crystal growth and improve film crystallinity by facilitating rapid solvent removal. mdpi.com
Crystalline Phase: this compound primarily exists in the β-phase, which has a rhombohedral crystal structure and is the more thermodynamically stable form. rsc.orgfishersci.se However, an orthorhombic α-CuSCN phase can also be observed, sometimes co-existing with the β-phase depending on the synthesis conditions, such as the choice of solvent and annealing temperature. researchgate.net The crystal structure features both thiocyanate (Cu–SCN) and isothiocyanate (Cu–NCS) bonding, with the relative percentage of each varying between samples. acs.org
Table of Mentioned Compounds
| Compound Name | PubChem CID |
|---|---|
| This compound | 61264, 11029823, 16211891 |
| Copper(II) sulfate | 24462 |
| Copper(II) sulfate pentahydrate | 24463 |
| Sodium thiosulfate | 24477 |
| Sodium thiosulfate pentahydrate | 61475 |
| Potassium thiocyanate | 516872 |
| Thiourea | 2723790 |
| Diethyl sulfide | 9609 |
| Dimethyl sulfoxide (B87167) (DMSO) | 679 |
Crystallographic and Polymeric Structural Elucidation of Cuprous Thiocyanate
Polymorphism and Phase Transitions in Bulk CuSCN
The existence of different crystalline forms, or polymorphs, is a key feature of cuprous thiocyanate (B1210189). The two primary phases are the α-CuSCN and β-CuSCN forms. frontiersin.org The β-phase is hexagonal and considered more stable under ambient conditions. pku.edu.cnaip.org
X-ray crystallography has been instrumental in characterizing the distinct structures of CuSCN's polymorphs. chemicalbook.com The α-phase possesses an orthorhombic crystal structure, while the more common and stable β-phase has a hexagonal wurtzite structure. researchgate.netirb.hr
The α-CuSCN phase is described by the Pbca space group. frontiersin.orgirb.hr It is constructed from Cu-N≡C-S atomic chain modules that are twisted, with bonding between copper and sulfur atoms creating the orthorhombic lattice. frontiersin.orgresearchgate.net In contrast, the hexagonal β-CuSCN phase, belonging to the P63mc space group, is formed through the translation of these S-C≡N-Cu atomic chains, which are then connected by Cu–S bonds. frontiersin.orgaip.orgirb.hr
Table 1: Crystallographic Data for α-CuSCN and β-CuSCN
| Phase | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| α-CuSCN | Orthorhombic | Pbca | a = 7.27, b = 6.71, c = 10.94 irb.hr |
| β-CuSCN | Hexagonal | P63mc | a = 3.85, c = 10.94 irb.hr |
High-pressure studies on CuSCN have demonstrated significant structural and property changes. When subjected to high pressure, β-CuSCN undergoes a phase transition to the α-phase. researchgate.netnih.govacs.org This transition is followed by a process of amorphization, where the crystalline structure breaks down. researchgate.netnih.gov
The mechanism for this pressure-induced amorphization is believed to involve polymerization. researchgate.netnih.govacs.org The transformation is attributed to the pressure-induced rotation of the CuNS₃ tetrahedron and shrinkage of bond lengths. researchgate.netnih.govacs.org The severe distortion of these polyhedral units under increasing pressure ultimately leads to the collapse of the crystalline lattice. researchgate.netnih.gov This amorphization is irreversible; the material does not return to its original crystalline phase upon the release of pressure. researchgate.netresearchgate.net
Structural Characterization of Alpha (α) and Beta (β) Phases via X-ray Crystallography
Coordination Environment and Bonding Characteristics within Cu(I)-SCN Frameworks
The structural framework of CuSCN is defined by the specific coordination around the copper(I) ion and the versatile bonding of the thiocyanate anion.
In both the α and β polymorphs, the copper(I) ion exhibits a characteristic tetrahedral coordination geometry. wikipedia.orgacemap.infochemicalbook.com Each copper atom is coordinated to four other atoms. researchgate.net Specifically, the coordination sphere around the copper ion is CuS₃N, meaning each copper center is bonded to three sulfur atoms and one nitrogen atom. wikipedia.orgchemicalbook.comresearchgate.net
The thiocyanate anion (SCN⁻) is a classic example of an ambidentate ligand, capable of coordinating to metal centers through either its nitrogen or sulfur atom, or both. acs.orgrsc.org In the structure of CuSCN, the thiocyanate ligand acts as a bridge between copper centers. wikipedia.orgtandfonline.com
The sulfur end of the SCN⁻ ligand is triply bridging, connecting to three different copper(I) ions. wikipedia.orgacemap.infochemicalbook.com Simultaneously, the nitrogen end coordinates to a single copper atom. researchgate.netresearchgate.net This specific coordination mode, sometimes referred to as μ-S,S,N bridging, is fundamental to creating the extended polymeric network of the material. researchgate.net The thiocyanate anion can also exhibit a 1,3-μ₂-bidentate coordination mode, linking two Cu(I) atoms via both its S and N terminals to form chains. tandfonline.com
Tetrahedral Copper(I) Coordination Geometry Analysis
Formation of Extended Coordination Polymers and Network Structures
The combination of tetrahedral Cu(I) centers and the bridging nature of the thiocyanate ligand results in the formation of a robust, three-dimensional coordination polymer network. wm.edu This extended structure arises from the interconnectedness of the CuS₃N tetrahedra via the SCN⁻ linkers. wikipedia.org
The formation of these networks can be influenced by the presence of other ligands. For instance, the addition of various amine ligands can disrupt the 3D CuSCN network to form structures with lower dimensionality, such as 2D sheets or 1D ladders and chains. wm.eduacs.org However, in its pure form, CuSCN's structure is a continuous 3D framework. wm.edu This polymeric nature is responsible for many of its key properties, including its stability and semiconductor characteristics. wikipedia.orgacemap.info The introduction of different N-donor ligands can lead to the assembly of diverse coordination polymers with varied dimensionalities, from 1D chains to 2D and 3D networks. acs.orgtandfonline.comacs.org
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Cuprous thiocyanate | 14253 |
| Copper | 23978 |
| Thiocyanic acid | 781 |
| Nitrogen | 947 |
| Sulfur | 1102 |
One-Dimensional Polymeric Chains and Ladder Structures
The introduction of ligands can reduce the dimensionality of the CuSCN network from a three-dimensional (3D) structure to one-dimensional (1D) chains and ladders. rsc.org The coordination of a single ligand per copper atom can lead to the formation of ladder-like structures, while the addition of two ligands per copper atom tends to produce simple decorated chains. wm.edu For instance, the reaction of CuSCN with 2-ethylpyridine (B127773) or N-methylpiperidine results in the formation of ladder structures. nih.gov Similarly, (CuSCN)L₂ complexes, where L is 4-ethyl- or 4-tert-butylpyridine, piperidine, or morpholine, form chain structures. nih.govacs.org
In some cases, zigzag chains are formed. For example, a copper coordination polymer, [Cu(SCN)₂(Bpybc)], is built from [Cu(SCN)₂] units bridged by ladder-shaped Bpybc ligands, resulting in one-dimensional zigzag chains. researching.cnnih.gov Another example is a polymeric thiocyanato-bridged copper(II) complex where the thiocyanate ligand links the copper atoms in an end-to-end bridging mode, forming a one-dimensional polymer. researchgate.net
The structure of trimethylphosphinecopper(I) thiocyanate also reveals a one-dimensional polymer where thiocyanate ions bind to two separate copper atoms through Cu-N and Cu-S bonds, creating infinite -Cu-SCN-Cu- chains. iucr.org Furthermore, heterometallic complexes can also form one-dimensional chains. A complex of Cu(II) and Ag(I) bridged by thiocyanate anions forms a one-dimensional polymeric structure through both μ₁‚₃-SCN and μ₁‚₁‚₃-SCN bridging modes. tandfonline.com
| Ligand (L) | Stoichiometry | Resulting Structure | Reference |
|---|---|---|---|
| 2-Ethylpyridine | (CuSCN)L | Ladder | nih.gov |
| N-Methylpiperidine | (CuSCN)L | Ladder | nih.gov |
| 4-Ethylpyridine | (CuSCN)L₂ | Chain | nih.govacs.org |
| 4-tert-Butylpyridine | (CuSCN)L₂ | Chain | nih.govacs.org |
| Piperidine | (CuSCN)L₂ | Chain | nih.govacs.org |
| Morpholine | (CuSCN)L₂ | Chain | nih.govacs.org |
| 2,4,6-Collidine | (CuSCN)L | Chain | nih.gov |
| Bpybc | [Cu(SCN)₂(Bpybc)] | Zigzag Chain | researching.cnnih.gov |
| Trimethylphosphine | [Cu(NCS)(C₃H₉PS)]n | Chain | iucr.org |
Two-Dimensional Layered Architectures
Two-dimensional (2D) layered structures of CuSCN can be formed through the coordination of specific ligands, which limit the extension of the network into the third dimension. wm.edu The coordination of a single ligand to each copper atom can disrupt the 3D network of pure CuSCN, leading to the formation of 2D sheets. wm.edu For example, (CuSCN)L sheets are formed with ligands such as 3-chloro- and 3-bromopyridine (B30812) and N-methylmorpholine. nih.gov
The reaction of CuSCN with 1,2-trans-(4-pyridyl)ethene (bpe) in a 2:1 ratio results in two-dimensional sheets constructed from (CuSCN)∞ stair-polymers bridged by the bpe ligands. rsc.org Similarly, the modification of CuSCN with pyridine (B92270) derivatives can produce novel 2D structures of the Cu-SCN network. researchgate.netrsc.org A synthetic method has been developed to reliably produce phase-pure [Cu(SCN)(3-XPy)]n complexes (where X = OMe, H, Br, and Cl) with confirmed 2D structures. researchgate.netrsc.org
Heterometallic complexes can also adopt 2D layered architectures. For instance, a two-dimensional network of copper(II) and nickel(II) heteronuclear complexes is formed with two different types of thiocyanate bridging groups. researchgate.net Another example involves a 2D polymer, CuI(admtrz)SCN, where tetranuclear copper units are bridged by thiocyanate and admtrz ligands to form a layered structure. acs.org
| Ligand (L) | Stoichiometry | Structural Feature | Reference |
|---|---|---|---|
| 3-Chloropyridine | (CuSCN)L | Sheet | nih.gov |
| 3-Bromopyridine | (CuSCN)L | Sheet | nih.gov |
| N-Methylmorpholine | (CuSCN)L | Sheet | nih.gov |
| 1,2-trans-(4-pyridyl)ethene (bpe) | [Cu₂(SCN)₂(bpe)]∞ | Sheet from (CuSCN)∞ stair-polymers | rsc.org |
| 3-XPy (X = OMe, H, Br, Cl) | [Cu(SCN)(3-XPy)]n | 2D Cu-SCN network | researchgate.netrsc.org |
| admtrz | CuI(admtrz)SCN | Layered structure from tetranuclear units | acs.org |
Three-Dimensional Network and Porous Architectures
This compound itself exists as at least two polymorphs, both of which are three-dimensional (3D) networks. wikipedia.org In these structures, the copper(I) centers are tetrahedrally coordinated, and the sulfur end of the thiocyanate ligand is triply bridging, connecting three copper atoms. This extensive bridging capability of the thiocyanate ligand is responsible for the formation of the robust 3D framework. wikipedia.orgwm.edu
The reaction of CuSCN with linear bridging N-donor ligands like pyrazine (B50134) and 4,4'-bipyridyl can also afford 3D networks. rsc.org For example, the reaction of two equivalents of CuSCN with one equivalent of pyrazine results in the 3D network [Cu₂(SCN)₂(pyz)]∞. rsc.org These structures are often constructed from (CuSCN)∞ layers linked by the bridging N-donor ligands. rsc.org
Porous 3D frameworks can also be synthesized. A notable example is a three-dimensional porous framework complex, [[Cu(en)₂][KCo(CN)₆]]n, where [Cu(en)₂]²⁺ acts as a template and K⁺ as a connecting unit. nih.gov While not a pure CuSCN system, it demonstrates the potential for creating porous architectures within cyanometallate frameworks involving copper.
| Compound/Ligand | Structural Feature | Reference |
|---|---|---|
| CuSCN (polymorphs) | 3D network with triply bridging sulfur | wikipedia.org |
| Pyrazine (pyz) | 3D network from linked (CuSCN)∞ layers | rsc.org |
| 4,4'-Bipyridyl (4,4'-bipy) | 3D network from linked (CuSCN)∞ layers | rsc.org |
| en/KCo(CN)₆ | 3D porous framework | nih.gov |
Structural Modulation through Ligand Engineering and Adduct Formation
The structure of this compound can be systematically modified by the introduction of various ligands, a strategy known as ligand engineering. rsc.org This approach allows for the tuning of the dimensionality and, consequently, the physical and chemical properties of the resulting coordination polymers. The coordination of ligands to the copper(I) centers disrupts the 3D CuSCN network, leading to the formation of lower-dimensional structures such as 2D sheets, 1D ladders, and 1D chains. rsc.orgwm.edu
Synthesis and Structural Analysis of Pyridyl-Functionalized CuSCN Polymers
The use of pyridine and its derivatives as ligands has been extensively studied to modulate the structure of CuSCN. The stoichiometry of the reactants, particularly the Cu:SCN:Pyridine ratio, plays a crucial role in determining the final structure. A 1:1:1 ratio is generally required to obtain 2D structures.
A systematic study on [Cu(SCN)(3-XPy)]n complexes (where X = OMe, H, Br, Cl) demonstrated that phase-pure 2D structures can be reliably synthesized. researchgate.netrsc.org The electronic properties and band gaps of these materials can be tuned by varying the electron-withdrawing ability of the substituent on the pyridine ring. rsc.org For instance, complexes with X = OMe and H exhibit buckled 2D sheets, while those with X = Br and Cl have rippled 2D structures. rsc.org The reaction of CuSCN with 2-amino-5-(4-pyridinyl)-1,3,4-thiadiazole has also been shown to produce thiocyanato-based polymorphs with diverse crystalline architectures. researchgate.net
In some cases, in situ reactions of pyridine-containing precursors can lead to the formation of CuSCN-based coordination polymers. For example, the solvothermal reaction of CuI with 2,5-dicarboxylpyridine can lead to in situ decarboxylation and N-alkylation, forming N-ethylpyridinium or N-methylpyridinium cations that template the formation of 2D and 1D iodocuprate networks, respectively. osti.gov
| Pyridine Ligand | Resulting Structure | Key Finding | Reference |
|---|---|---|---|
| 3-XPy (X=OMe, H, Br, Cl) | 2D Layered | Systematic tuning of electronic properties. | researchgate.netrsc.org |
| 2-amino-5-(4-pyridinyl)-1,3,4-thiadiazole | Polymorphic | Diverse crystalline architectures. | researchgate.net |
| In situ generated N-alkylpyridines | 1D and 2D | Templating effect of in situ formed ligands. | osti.gov |
Formation of Metal-Organic Networks with Amine Ligands
A variety of metal-organic networks can be synthesized through the direct reaction of CuSCN with different amine ligands. nih.govacs.org The resulting structures are highly dependent on the nature of the amine. For instance, reactions with substituted pyridines and aliphatic amines have yielded a range of structures including sheets, ladders, and chains. nih.gov The coordination of these amine ligands typically leads to a disruption of the 3D CuSCN framework. wm.edu
The use of chelating diamines often results in the formation of chains, while bridging diamines usually form sheets. wm.edu The thermal stability of these amine adducts is often limited, with the amine ligands being released at temperatures below 100 °C. nih.govacs.org The incorporation of amine-functionalized ligands can also lead to the formation of cage-like structures that can further assemble into 2D metal-organic frameworks. frontiersin.org
| Amine Ligand | Resulting Structure Type | Reference |
|---|---|---|
| Substituted Pyridines | Sheets, Ladders, Chains | nih.gov |
| Aliphatic Amines | Sheets, Ladders, Chains | nih.gov |
| Chelating Diamines | Chains | wm.edu |
| Bridging Diamines | Sheets | wm.edu |
Investigations of Heterometallic Thiocyanate Complexes Involving Cu(I)
The thiocyanate ligand is an excellent bridging unit for constructing heterometallic complexes. While many studies have focused on homonuclear copper thiocyanate systems, there is growing interest in heterometallic complexes containing Cu(I). tandfonline.com These complexes can exhibit a range of structural motifs and interesting magnetic and photophysical properties.
For example, a mixed-valence Cu(I)/Cu(II) complex with a 1,2,4-triazole (B32235) ligand has been synthesized, featuring a linear trinuclear copper cation where the external copper(I) atoms are coordinated by terminal thiocyanate ligands. acs.org Another study describes a one-dimensional heterometallic polymer of Cu(II) and Ag(I) bridged by thiocyanate ligands in both μ₁‚₃-SCN and μ₁‚₁‚₃-SCN modes. tandfonline.com
Heterometallic complexes involving Cu(II) and Ni(II) have also been reported, showcasing structural diversity from 2D layers to 1D ladder-like chains. mdpi.com In one such complex, a mixed-valence copper coordination polymer displays a rare ladder topology with rails formed by alternating Ni(II) and Cu(I) ions connected by thiocyanate bridges. mdpi.com Furthermore, heterometallic Au(I)-Cu(I) clusters have been synthesized, where the coordination of Cu(I) to alkynyl-phosphine gold(I) complexes leads to phosphorescent materials. acs.org A heterometallic Cu/Ca complex has also been synthesized where a Schiff base ligand and thiocyanate ions bridge the two metal centers. nih.gov
| Other Metal(s) | Structural Feature | Reference |
|---|---|---|
| Cu(II) | Linear trinuclear cation | acs.org |
| Ag(I) | 1D polymeric chain | tandfonline.com |
| Ni(II) | 1D ladder topology | mdpi.com |
| Au(I) | Heterometallic clusters | acs.org |
| Ca(II) | Binuclear complex | nih.gov |
Coordination Chemistry with Chelating Ligands (e.g., Thiosemicarbazide (B42300), Phenanthroline) Leading to CuSCN Formation
The coordination chemistry of this compound (CuSCN) is significantly influenced by the introduction of chelating ligands. These ligands, which bind to the central copper atom through multiple donor sites, can direct the assembly of the resulting complexes, leading to a wide array of molecular and supramolecular structures. The nature of the chelating ligand plays a critical role in determining the final coordination geometry, the oxidation state of the copper center, and the bridging or terminal nature of the thiocyanate anion. Among the various chelating agents studied, thiosemicarbazide and 1,10-phenanthroline (B135089) are prominent examples that illustrate the diverse structural outcomes in the formation of copper thiocyanate-based compounds.
Coordination with Thiosemicarbazide
Thiosemicarbazide (TSC) exhibits a particularly interesting and dual role in its reactions with copper salts. It can function not only as a chelating ligand but also as a reductant and a precursor to the thiocyanate ion.
Research has shown that thiosemicarbazide can act as a bidentate chelating ligand, typically coordinating to a metal center through its sulfur and azomethine nitrogen atoms to form a stable five-membered ring. researchgate.netcolab.ws In reactions starting with copper(II) salts, TSC can reduce Cu(II) to Cu(I). researchgate.net Concurrently, the thiosemicarbazide molecule itself can undergo oxidative degradation to produce the thiocyanate anion (SCN⁻) in situ. researchgate.net This redox reaction is a key pathway for the formation of this compound or Cu(I)-thiocyanate complexes from Cu(II) precursors in the presence of TSC. researchgate.nettandfonline.com In some instances, the complete reduction and ligand transformation result in the formation of CuSCN as the final product. researchgate.net
Even when the copper remains in the Cu(II) state, the coordination behavior of TSC and the resulting structures are informative. For example, the reaction of copper(II) cysteinate with thiosemicarbazide in water yields a crystalline complex with the formula [Cu(TSC)₂(SCN)₂]. researchgate.net X-ray crystallographic analysis of this compound revealed that its structural units are centrosymmetric [Cu(TSC)₂]²⁺ cations and SCN⁻ anions. In the [Cu(TSC)₂]²⁺ cation, two TSC ligands are coordinated to the Cu(II) center in a square-planar geometry via their sulfur and nitrogen atoms. researchgate.netresearchgate.net The thiocyanate ions are not directly coordinated to the metal but are linked to the complex cations through hydrogen bonds. researchgate.net
The key structural parameters for the [Cu(TSC)₂(SCN)₂] complex are detailed below:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.040 |
| b (Å) | 7.112 |
| c (Å) | 8.276 |
| α (°) | 91.34 |
| β (°) | 101.72 |
| γ (°) | 114.83 |
| Cu(1)-N(3) (Å) | 2.002 |
| Cu(1)-S(1) (Å) | 2.303 |
| Data sourced from a study on the reaction of copper(II) cysteinate with thiosemicarbazide. researchgate.net |
This illustrates a scenario where TSC acts as a chelating agent, while the thiocyanate anion, potentially formed from TSC oxidation, is incorporated into the crystal lattice. In other cases, starting with Cu(II) salts and TSC leads to a Cu(I) complex where TSC is coordinated as a bidentate ligand and the thiocyanate, formed from TSC degradation, is coordinated as a monodentate ligand. researchgate.net
Coordination with Phenanthroline
1,10-Phenanthroline (phen) is a classic, rigid N,N'-bidentate chelating ligand that forms highly stable complexes with copper in both its +1 and +2 oxidation states. Its coordination with copper thiocyanate gives rise to structurally diverse compounds, ranging from discrete monomers to extended polymeric chains.
When reacting with Cu(I) and thiocyanate, phenanthroline can facilitate the formation of polymeric structures. A notable example is the complex catena-poly[[(1,10-phenanthroline-κ²N,N′)copper(I)]-μ-thiocyanato-κ²N:S], with the formula [Cu(NCS)(C₁₂H₈N₂)]ₙ. nih.gov In this compound, the Cu(I) ion is in a distorted tetrahedral coordination environment. nih.gov It is chelated by the two nitrogen atoms of a phenanthroline ligand and is also bonded to a nitrogen atom from one thiocyanate ligand and a sulfur atom from another. nih.gov The thiocyanate ligand acts as a bridge (μ-thiocyanato), linking adjacent copper centers through its nitrogen and sulfur atoms to form one-dimensional polymeric chains. nih.gov
In contrast, reactions involving Cu(II) salts, phenanthroline, and a source of thiocyanate often lead to mononuclear complexes. The synthesis of [Cu(phen)₂(SCN)₂] from Cu(CH₃COO)₂, KSCN, and 1,10-phenanthroline yields blue, cubic-shaped single crystals. asianpubs.org X-ray diffraction analysis of this complex reveals a central copper(II) atom that is six-coordinated. The coordination sphere consists of four nitrogen atoms from two bidentate phenanthroline ligands and two nitrogen atoms from two terminal, N-bound thiocyanate anions. asianpubs.org
The formation of monomeric Cu(I) complexes is also possible, often involving other ancillary ligands. For instance, the complex (1,10-phenanthroline)(thiocyanate-N)(triphenylphosphine)copper(I) is a monomeric species where the copper atom exhibits a distorted tetrahedral geometry, coordinated to the two nitrogen atoms of phenanthroline, the phosphorus atom of triphenylphosphine, and the nitrogen atom of a terminal thiocyanate ligand. tandfonline.com
A comparison of the crystallographic data for phenanthroline-copper-thiocyanate complexes highlights their structural diversity:
| Formula | [Cu(NCS)(C₁₂H₈N₂)]ₙ nih.gov | [Cu(phen)₂(SCN)₂] asianpubs.org |
| Copper Oxidation State | +1 | +2 |
| Structure Type | 1D Polymeric Chain | Mononuclear |
| Coordination Geometry | Distorted Tetrahedral | Six-coordinate |
| Thiocyanate Mode | Bridging (N:S) | Terminal (N-bound) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pbcn |
| a (Å) | 15.689(3) | 13.2449(15) |
| b (Å) | 9.3880(19) | 10.0566(9) |
| c (Å) | 3.9961(8) | 17.4257(16) |
The use of chelating ligands like thiosemicarbazide and phenanthroline is thus a powerful strategy to control the structure of copper thiocyanate-based materials. Thiosemicarbazide's ability to act as both a ligand and a source for the thiocyanate anion provides a unique synthetic route, while the rigid framework of phenanthroline can be used to construct both discrete molecular units and extended polymeric networks with varied coordination geometries.
Advanced Electronic Structure and Charge Transport Phenomena in Cuprous Thiocyanate
P-Type Semiconductor Characteristics and Hole Transport Mechanisms
Cuprous thiocyanate (B1210189) (CuSCN) is a well-established p-type semiconductor, a characteristic attributed to its unique electronic structure. rsc.org This property, combined with its wide bandgap, high transparency to visible light, and solution processability, makes it a compelling material for various optoelectronic applications. innolae.orgmagtech.com.cnresearchgate.net The p-type behavior arises from its ability to facilitate the transport of holes, which are positive charge carriers. rsc.org The hole transport primarily occurs through shallow states near the valence band edge. acs.org
Analysis of Direct vs. Indirect Band Gap Nature in CuSCN Polymorphs
Cuprous thiocyanate is known to exist in different polymorphic forms, most notably the α-CuSCN (orthorhombic) and β-CuSCN (hexagonal) structures. nih.govfrontiersin.org The nature of the electronic band gap—whether it is direct or indirect—is a critical parameter that influences the material's optical and electronic properties and is dependent on the polymorph.
α-CuSCN: Theoretical calculations suggest that α-CuSCN is a direct bandgap semiconductor. frontiersin.org In a direct bandgap material, the minimum energy of the conduction band and the maximum energy of the valence band occur at the same momentum value (k-vector) in the Brillouin zone. quora.com For α-CuSCN, both the valence band maximum (VBM) and the conduction band minimum (CBM) are located at the Γ point. frontiersin.org
β-CuSCN: In contrast, β-CuSCN is predicted to be an indirect bandgap semiconductor. nih.govfrontiersin.orgacs.org In an indirect bandgap material, the VBM and CBM are located at different k-vectors. quora.com For β-CuSCN, the VBM is at the Γ point, while the CBM is situated at the K point of the hexagonal Brillouin zone. frontiersin.orgacs.org Some studies, however, have also reported a direct band gap for β-CuSCN. arabjchem.org It's worth noting that some materials can exhibit both direct and indirect band gap characteristics. quora.com
The experimentally measured band gap of CuSCN typically falls in the range of 3.4 to 3.9 eV. innolae.orgrsc.org Density functional theory (DFT) calculations have predicted an indirect band gap of 3.68 eV for β-CuSCN. nih.gov Other theoretical calculations have reported indirect band gaps of 2.18 eV and 2.03 eV, and a direct band gap of 2.35 eV for α-CuSCN. frontiersin.orgresearchgate.netacs.org The discrepancy between experimental and some theoretical values is often due to the underestimation of band gaps by standard DFT approximations. researchgate.net
| Polymorph | Crystal System | Band Gap Type | Calculated Band Gap (eV) |
|---|---|---|---|
| α-CuSCN | Orthorhombic | Direct | 2.35 frontiersin.org |
| β-CuSCN | Hexagonal | Indirect | 3.68 nih.gov, 2.18 acs.org, 2.03 researchgate.net |
Contributions of Orbital Character to Valence and Conduction Band Edges
The electronic properties of CuSCN are intrinsically linked to the specific atomic orbitals that form the valence and conduction bands. rsc.org
Valence Band Maximum (VBM): The top of the valence band is primarily composed of copper (Cu) 3d orbitals hybridized with sulfur (S) 3p states. nih.govacs.orgresearchgate.net This hybridization leads to a dispersive valence band, which is crucial for efficient hole transport. rsc.org At lower photon energies, the Cu-3d states dominate the valence band region. nih.gov
Conduction Band Minimum (CBM): The bottom of the conduction band has a distinct "quasi-molecular" character. It is predominantly formed by the antibonding π* molecular orbitals of the cyanide (CN) portion of the thiocyanate ligand. acs.orgresearchgate.netirejournals.com Specifically, it is composed mainly of Carbon (C) 2p and Nitrogen (N) 2p orbitals, with some minor contribution from Cu 3d states. nih.govfrontiersin.org This unusual orbital character contributes to the material's large bandgap and high transparency. irejournals.com
This electronic structure, with a VBM dominated by Cu 3d states and a high-energy CBM from the SCN⁻ ligand, underpins the excellent hole transport properties and optical transparency of CuSCN. rsc.org
Band Gap Tuning and Modulation via External Stimuli (e.g., Pressure, Ligand Modification)
The band gap of CuSCN is not static and can be modulated through various external stimuli, offering pathways to tailor its optoelectronic properties for specific applications.
Pressure: Applying high pressure has been shown to be an effective method for tuning the band gap of CuSCN. researchgate.netnih.gov Upon compression, CuSCN undergoes a progressive decrease in its band gap. nih.gov This reduction is associated with a phase transition from the β to the α polymorph, and eventually to an amorphous phase through polymerization. researchgate.netnih.gov The changes are attributed to the pressure-induced rotation of the CuNS₃ tetrahedron and a shortening of bond lengths. nih.gov Remarkably, upon decompression, a significant reduction in the band gap from 3.4 eV to 1.3 eV has been observed, and this amorphized state is quenchable to ambient conditions. researchgate.netnih.gov
Ligand Modification: As a coordination polymer, the structure and electronic properties of CuSCN can be extensively modified by introducing coordinating ligands. rsc.orgrsc.orgwm.edu This approach can alter the dimensionality of the Cu-SCN network, leading to changes in the band gap. rsc.org For instance, modifying CuSCN with pyridine (B92270) derivatives can produce novel two-dimensional (2D) structures. rsc.org Varying the electron-withdrawing ability of substituents on the pyridine ligand allows for a systematic shift in the electronic energy levels and band gaps of the resulting complexes. rsc.org This can transform the wide-bandgap 3D CuSCN into 2D materials with optical absorption and emission in the visible range. The introduction of aromatic ligands can create electronic states within the band gap, between the original Cu and SCN states, effectively reducing the band gap. rsc.org
Defect Chemistry and Non-Stoichiometry Effects on Electronic Properties
Identification and Role of Thiocyanate Vacancies (VSCN) and Under-Coordinated Copper Sites
A common issue, particularly in solution-processed CuSCN, is the presence of defects. arxiv.org Strong interactions between CuSCN and coordinating solvents, such as diethyl sulfide (B99878) (DES), can lead to the formation of thiocyanate vacancies (VSCN⁻). rsc.org X-ray absorption spectroscopy studies have confirmed the existence of under-coordinated Cu atoms in pristine CuSCN, which points to the presence of these SCN⁻ vacancies. researchgate.netarxiv.org These vacancies are detrimental to hole transport. rsc.org
The presence of these defects results in a high density of trap states that can limit device performance. arxiv.org Strategies to passivate these defects, such as introducing halide ions (Cl⁻, Br⁻, I⁻), have been shown to be effective. arxiv.orgrsc.org These halides can substitute for the missing SCN⁻ ligands, "healing" the defective sites and restoring the coordination around the copper atoms. arxiv.orgrsc.org This passivation leads to a reduction in trap state density and a significant improvement in hole mobility. arxiv.orgrsc.org
Formation of Donor States and Their Impact on Hole Concentration
Native defects in CuSCN can create electronic states within the band gap, acting as either donors or acceptors.
Copper Vacancies (VCu): These are considered acceptor states. They can accept electrons from the valence band, thereby increasing the concentration of holes and enhancing the p-type conductivity. researchgate.netresearchgate.netresearchgate.net
Thiocyanate Vacancies (VSCN): In contrast, thiocyanate vacancies are predicted to form donor states within the band gap. researchgate.netresearchgate.netresearchgate.net
The creation of these donor states compensates for the acceptor states, acting as "hole killers," hole traps, or hole scattering centers. researchgate.netresearchgate.net This compensation presents a significant challenge to achieving efficient hole transport in p-type CuSCN. researchgate.net A deficiency in SCN⁻ (i.e., the formation of VSCN) is expected to reduce the hole concentration. researchgate.net Conversely, an excess of SCN⁻ is known to increase the p-type conductivity of CuSCN. researchgate.netresearchgate.net Therefore, controlling the defect chemistry, particularly minimizing the concentration of thiocyanate vacancies, is crucial for optimizing the electronic properties of CuSCN for high-performance optoelectronic devices.
Characterization of Trap States and Their Influence on Charge Carrier Dynamics
The performance of this compound (CuSCN) in electronic and optoelectronic devices is intrinsically linked to the presence and nature of electronic trap states within its bandgap. These states, which arise from structural defects and impurities, significantly influence charge carrier dynamics by temporarily localizing, or "trapping," charge carriers (holes), thereby impeding their transport through the material.
Solution-processed CuSCN, in particular, tends to exhibit a high density of trap states due to its typically low crystallinity and the presence of defects. researchgate.netarxiv.org A primary origin of these hole-trapping states has been identified as thiocyanate (SCN⁻) vacancies. arxiv.orgrsc.org The process of dissolving CuSCN, often in coordinating solvents like diethyl sulfide, can lead to the formation of these vacancies, resulting in under-coordinated copper atoms within the structure. researchgate.netarxiv.orgrsc.org These sites act as defects that are detrimental to efficient hole transport. rsc.org
Several analytical techniques are employed to characterize these trap states.
X-ray Absorption Spectroscopy (XAS): This technique has been effectively used to identify the presence of under-coordinated Cu atoms, providing direct evidence for the existence of SCN⁻ vacancies in pristine, solution-processed CuSCN. researchgate.netarxiv.org
Capacitance-Voltage (C-V) Analysis: C-V measurements on CuSCN-based devices are utilized to quantify the density of trap states. researchgate.netarxiv.org Studies have shown that a reduction in trap state density, for instance through doping, can be corroborated by this analysis. researchgate.netarxiv.org
Field-Effect Measurements: By analyzing the electrical field-effect in thin-film transistors (TFTs), the distribution of localized hole states within the mobility gap can be determined. In some cases, this distribution can be approximated by an exponential function with a characteristic energy. researchgate.net
Temperature-Dependent Mobility Measurements: The influence of traps on charge transport is often temperature-dependent. Measurements over a range of temperatures reveal different transport regimes. At higher temperatures, a multiple trapping and release (MTR) model often describes the transport, where holes are thermally excited out of shallow traps. researchgate.netnih.gov At lower temperatures, the transport mechanism can transition to variable range hopping (VRH) between localized states. researchgate.net
Methodologies for Enhancing Electrical Conductivity and Hole Mobility
Improving the electrical conductivity and hole mobility of CuSCN is essential for its application in high-performance electronic devices. Research has focused on several strategies, including introducing external chemical species (exogenous doping), manipulating inherent material defects (intrinsic doping), and applying post-synthesis treatments.
Exogenous Doping Strategies (e.g., Halogen Gases, (SCN)₂, Iodine, Lithium)
Exogenous doping involves the intentional introduction of foreign atoms or molecules into the CuSCN matrix to increase the concentration of free charge carriers (holes) or to passivate performance-limiting defects.
Iodine (I₂): A notable defect passivation strategy involves adding solid iodine to the CuSCN processing solution. researchgate.netarxiv.org At low concentrations, the iodine is incorporated as iodide ions (I⁻), which can substitute for missing SCN⁻ ligands. This "heals" the defective sites by restoring the coordination around the copper atoms. researchgate.netarxiv.org This method effectively reduces the trap state density and has been shown to increase the hole mobility by more than fivefold at an optimal doping concentration of 0.5 mol%. researchgate.netarxiv.org
Halogen Treatment: Exposing CuSCN thin films to halogen gases, such as chlorine (Cl₂), induces a significant p-type doping effect. azom.com The treatment causes the Fermi level to shift closer to the valence band maximum, thereby increasing the hole concentration and enhancing the film's conductivity. azom.com Similarly, incorporating chemically compatible copper(I) halides like CuBr has been shown to passivate SCN⁻ vacancies, leading to a five-fold increase in hole mobility and a reduced trap state density. rsc.org
Thiocyanate (SCN⁻) Excess: While not doping with the diatomic molecule (SCN)₂, post-synthesis treatment of CuSCN films with solutions containing thiocyanate salts (e.g., potassium thiocyanate - KSCN, or sodium thiocyanate - NaSCN) has proven effective. rsc.orgmdpi.com The introduction of excess SCN⁻ anions is believed to increase the hole conductivity of the CuSCN film, leading to improved charge collection in devices. rsc.orgmdpi.comresearchgate.net
Lithium (Li) Doping: Lithium is another effective p-type dopant for CuSCN. iphy.ac.cnresearchgate.net Doping with lithium can significantly increase the hole concentration and carrier mobility while reducing the threshold voltage in transistors. iphy.ac.cnresearchgate.net This improvement is attributed to a reduction in the density of defect states. iphy.ac.cn
Other Dopants: A variety of other dopants have been explored. Molecular acceptors like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ) and C₆₀F₄₈ facilitate electron transfer from the CuSCN, creating free holes and enhancing performance. nih.govacs.orgrsc.org Doping with metal chlorides, such as a combination of CuCl₂ and SnCl₄, has also been shown to increase hole mobility and the on-current of transistors by orders of magnitude. acs.org
| Dopant/Strategy | Mechanism | Reported Effect | Reference |
|---|---|---|---|
| Iodine (I₂) | Defect passivation (I⁻ substitutes for SCN⁻ vacancies) | >5x increase in hole mobility; reduced trap density | researchgate.netarxiv.org |
| Chlorine (Cl₂) Gas | p-type doping (Fermi level shift) | Significantly enhanced conductivity | azom.com |
| Copper(I) Bromide (CuBr) | Defect passivation (Br⁻ substitutes for SCN⁻ vacancies) | ~5x increase in hole mobility; enhanced on/off ratio | rsc.org |
| Potassium Thiocyanate (KSCN) | Excess SCN⁻ increases hole conductivity | Improved photovoltaic performance and stability | rsc.orgmdpi.com |
| Lithium (Li) | p-type doping; reduction of defect states | Increased hole concentration and mobility | iphy.ac.cnresearchgate.netresearchgate.net |
| F4TCNQ | Molecular p-doping (electron transfer to dopant) | ~35% increase in solar cell efficiency | rsc.org |
Intrinsic Doping and Self-Doping Mechanisms
CuSCN is considered an intrinsic p-type semiconductor. acs.org This inherent p-type character is widely attributed to native point defects within the crystal lattice. The most commonly cited origin is the copper vacancy (V_Cu). acs.orgacs.org The formation of a vacancy at a Cu⁺ site acts as an acceptor, as it can readily accept an electron from the valence band, thereby creating a mobile hole. This process effectively places the Fermi level closer to the valence band, enhancing p-type conductivity. acs.org
In addition to copper vacancies, thiocyanate unit vacancies are also proposed to be acceptor-like defects that contribute to the p-type nature of the material. acs.org Furthermore, solution processing itself can lead to what is termed "unintentional hole doping," stemming from a combination of these structural defects and chemical impurities introduced during synthesis and deposition. researchgate.netnih.gov The concentration of these unintentional acceptor-like states can be significant, on the order of 10¹⁷ cm⁻³. researchgate.netnih.gov
Post-Synthesis Treatment Effects on Charge Carrier Concentration
As mentioned previously, treating CuSCN films with solutions containing an excess of thiocyanate anions (from salts like KSCN) enhances the hole conductivity and improves charge collection efficiency in solar cells. rsc.orgmdpi.com This is attributed to an increase in the hole concentration within the film. Similarly, exposing the synthesized film to chlorine gas acts as a potent p-doping step, shifting the Fermi level and increasing the density of free holes. azom.com
Solvent annealing is another effective post-synthesis strategy. Treating a pristine CuSCN film with solvents such as tetrahydrofuran (B95107) (THF) can improve the film's crystallinity and surface smoothness. This structural enhancement leads to a reduction in the density of band tail states, which are shallow traps that hinder carrier transport. researchgate.net By reducing these traps, the charge carrier concentration is effectively increased, leading to higher mobility. researchgate.net
Vibrational Relaxation Dynamics and Electron-Phonon Coupling Interactions
The movement of charge carriers through a semiconductor lattice is intimately coupled with the vibrations of that lattice (phonons). Understanding these interactions, known as electron-phonon coupling, and the dynamics of vibrational energy dissipation is crucial for a complete picture of charge transport in CuSCN.
Ultrafast spectroscopic techniques, particularly transient infrared (IR) spectroscopy, have been instrumental in probing these dynamics at the molecular level. nih.govacs.org These studies often focus on the sharp and intense vibrational mode corresponding to the C≡N stretch of the thiocyanate group, which appears around 2175 cm⁻¹. nih.govacs.orgresearcher.liferesearchgate.net
Upon vibrational excitation of this C≡N stretching mode, the energy dissipates through a process called vibrational relaxation. This relaxation in CuSCN films is exceptionally fast, occurring on a picosecond timescale. nih.govresearchgate.net Measurements have revealed that the relaxation follows a biexponential decay, indicating at least two distinct relaxation pathways. nih.govresearcher.life For example, one study identified a fast decay component with a time constant of 7.4 ps, accounting for 90% of the decay, and a slower component of 158 ps. nih.govresearchgate.net
| Vibrational Mode | Spectroscopic Probe | Relaxation Time Constants | Reference |
|---|---|---|---|
| CN Stretching (~2175 cm⁻¹) | Transient IR Spectroscopy | Biexponential decay: 7.4 ± 0.5 ps (90%) and 158 ± 50 ps (10%) | nih.govresearchgate.net |
This rapid vibrational relaxation leads to a thermalization process, where the vibrational energy is transferred to the CuSCN lattice, causing localized heating. nih.govacs.org This process occurs on a timescale of approximately 40 ps. nih.govacs.orgresearcher.liferesearchgate.net The timescale of this lattice heating is highly relevant as it directly connects to the thermally activated nature of charge transport in CuSCN. nih.govresearcher.lifenih.gov
The strong association between carrier scattering and the vibrational dynamics of the CN stretching mode provides clear evidence of significant electron-phonon coupling. nih.govacs.orgresearcher.life This coupling means that as a hole moves through the lattice, its transport is mediated and influenced by the lattice vibrations. Theoretical calculations of the phonon band structure and Grüneisen parameters, which quantify the interaction between vibrational modes and crystal volume, further support the importance of these interactions in determining the material's thermal and charge transport properties. acs.orgresearchgate.net The interplay between charge carriers and lattice vibrations is a fundamental process that governs the mobility and relaxation pathways in CuSCN. nih.gov
Spectroscopic Characterization and Advanced Analytical Techniques for Cuprous Thiocyanate
Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. In the context of cuprous thiocyanate (B1210189), these methods are instrumental in identifying the characteristic vibrations of the thiocyanate ligand and the copper-sulfur/nitrogen bonds, as well as differentiating between its polymorphic forms.
The thiocyanate (SCN⁻) ligand can coordinate to a metal ion in several ways, leading to distinct vibrational frequencies. The most informative vibration for CuSCN is the C≡N stretching mode (ν(CN)), which is highly sensitive to the bonding environment.
In CuSCN, the thiocyanate group acts as a bridging ligand, bonding to copper through both the sulfur and nitrogen atoms. This bridging coordination is reflected in the IR and Raman spectra. The key vibrational modes and their typical assignments are:
ν(CN) (C≡N stretching): This is the most intense and sharp peak in the IR spectrum of CuSCN, typically appearing in the range of 2160-2175 cm⁻¹. acs.orgresearchgate.net A commercial sample of CuSCN may show two distinct peaks in this region, for instance at 2162 cm⁻¹ and 2174 cm⁻¹, which correspond to the α and β polymorphs, respectively. rsc.org
ν(CS) (C-S stretching): The C-S stretching vibration is generally weaker than the C≡N stretch and appears at lower wavenumbers. For instance, peaks at 864 cm⁻¹ and 877 cm⁻¹ have been assigned to ν(SCN) stretching. rsc.org Another peak around 745 cm⁻¹ has been attributed to CS vibrations. rsc.org
δ(SCN) (SCN bending): The bending or deformation modes of the SCN⁻ ligand occur at even lower frequencies. A Raman peak at approximately 435 cm⁻¹ is assigned to SCN bending, which suggests a predominant thiocyanate S-binding. rsc.org
Cu-N and Cu-S stretching: The vibrations involving the copper-ligand bonds are found in the far-infrared and low-frequency Raman regions. Raman spectroscopy has identified Cu-N stretching (νCuN) at around 254 cm⁻¹. rsc.org
These assignments are crucial for understanding the coordination chemistry and structural arrangement of CuSCN.
Cuprous thiocyanate is known to exist in at least two polymorphic forms, α-CuSCN and β-CuSCN, which have different crystal structures. researchgate.netznaturforsch.comresearchgate.net IR and Raman spectroscopy provide a straightforward method to distinguish between these polymorphs.
The primary spectroscopic marker for differentiating the polymorphs is the position of the ν(CN) stretching band.
β-CuSCN: This polymorph exhibits a ν(CN) band at a higher frequency, typically around 2172-2174 cm⁻¹. researchgate.netrsc.org Thermally deposited CuSCN films often show a single peak at 2173 cm⁻¹, confirming the formation of the pure β-phase. rsc.org
α-CuSCN: The α-phase shows its characteristic ν(CN) band at a lower frequency, around 2160 cm⁻¹. researchgate.net
A commercially available CuSCN sample was found to be a mixture of both α and β polymorphs, as evidenced by the presence of ν(CN) bands at both 2160 cm⁻¹ and 2172 cm⁻¹. researchgate.net Pure α-phase can be obtained by dissolving commercial CuSCN in a concentrated aqueous KSCN solution and then reprecipitating it by dilution with water. researchgate.net The pure β-phase can be prepared through mechanochemical treatment with pyridine (B92270), followed by its removal by heating. researchgate.net
Table 1: Characteristic Vibrational Frequencies for CuSCN Polymorphs
| Vibrational Mode | α-CuSCN (cm⁻¹) | β-CuSCN (cm⁻¹) | Reference |
| ν(CN) | 2160 | 2172-2174 | researchgate.netrsc.org |
Assignment of Characteristic Vibrational Modes of the Thiocyanate Ligand and Cu-SCN Bonds
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local atomic and electronic structure of a material. unimi.itspringernature.com It is particularly useful for amorphous or disordered systems where long-range order is absent. znaturforsch.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For this compound, XAS at the Cu K-edge can reveal:
Oxidation State: The position of the absorption edge in the XANES region is sensitive to the oxidation state of the copper atom. unimi.it This allows for direct confirmation of the Cu(I) state in CuSCN.
Coordination Geometry: The features in the near-edge spectrum are characteristic of the coordination environment of the absorbing atom. nih.gov Different coordination geometries (e.g., tetrahedral, trigonal) will produce distinct XANES spectra.
Local Atomic Structure: The EXAFS region provides information about the bond distances and coordination numbers of the neighboring atoms. unimi.itnih.gov This can be used to determine the Cu-S and Cu-N bond lengths in the local environment of the copper atom.
Studies on cyanates and thiocyanates using XAS at the nitrogen K-edge have also been conducted to analyze transitions involving occupied electronic states. aps.orgnist.gov
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Electronic States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.comresearchgate.net XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. malvernpanalytical.com
In the analysis of this compound, XPS can provide the following information:
Elemental Composition: XPS survey scans can identify the presence of copper, sulfur, carbon, and nitrogen on the surface of the sample, confirming the elemental makeup of CuSCN. aseva.esresearchgate.net
Oxidation State of Copper: High-resolution XPS spectra of the Cu 2p region can definitively determine the oxidation state of copper. For Cu(I) compounds like CuSCN, the Cu 2p₃/₂ peak is typically observed around 932.1 eV, and it lacks the characteristic satellite peaks that are present for Cu(II) species. researchgate.net
Chemical Bonding and Surface States: The binding energies of the S 2p, N 1s, and C 1s core levels provide information about the chemical environment and bonding of the thiocyanate ligand. This can be used to study the surface chemistry and identify any surface contaminants or oxidation products. kratos.com
Ultrafast Infrared Spectroscopy for Probing Charge Carrier Dynamics
Ultrafast infrared spectroscopy, particularly UV pump-IR probe techniques, is a powerful tool for investigating the dynamics of charge carriers and vibrational energy relaxation in materials like CuSCN. acs.orgnih.gov In these experiments, an ultrashort UV pulse excites the material, creating charge carriers, and a subsequent IR pulse probes the changes in the vibrational spectrum as a function of time delay.
Studies on CuSCN thin films using this technique have provided significant insights:
Vibrational Relaxation Dynamics: The vibrational relaxation of the C≡N stretching mode (around 2175 cm⁻¹) has been studied in detail. acs.orgnih.govresearchgate.net The relaxation process is found to be biexponential, with time constants of approximately 7.4 ps and 158 ps. acs.orgnih.gov
Charge Carrier Scattering and Relaxation: The carrier scattering and relaxation processes in CuSCN films are strongly linked to the vibrational excitation and relaxation dynamics of the C≡N stretching mode. acs.orgnih.gov The thermalization process caused by vibrational relaxation occurs on a timescale of about 40 ps, which is crucial for understanding the thermally activated charge transport properties of CuSCN. acs.orgnih.govresearchgate.net
Interfacial Hole Injection: Femtosecond mid-infrared spectroscopy has been used to directly track ultrafast hole injection from a polymer donor (PM6) into CuSCN. researchgate.netacs.org A rapid formation (<168 fs) and a blue shift of the C≡N stretching vibration confirm the efficient hole transfer at the interface. researchgate.netacs.org
These studies highlight the importance of vibrational dynamics in the charge transport mechanisms of CuSCN, which is critical for its application in optoelectronic devices.
Nuclear Magnetic Resonance (NMR) for Solid-State Structural Insights
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a technique that provides atomic-level information about the structure, dynamics, and packing of solid materials. creative-biostructure.comrsc.org It is particularly valuable for materials that are not amenable to single-crystal X-ray diffraction. rsc.org
For this compound and related copper(I) compounds, ⁶³Cu and ⁶⁵Cu NMR can be employed. However, these are quadrupolar nuclei, which often results in broad spectral lines, making high-resolution measurements challenging. Despite this, broadline ssNMR can still provide valuable structural information.
For instance, solid-state ⁶⁵Cu broadline NMR spectroscopy has been used to characterize adducts of CuSCN. znaturforsch.comresearchgate.net The NMR data can help to elucidate the coordination environment of the copper(I) ions.
Furthermore, ³¹P ssNMR has been utilized in studies of copper(I) thiocyanate complexes with phosphine (B1218219) ligands to gain insights into their structure. researchgate.net While direct high-resolution ssNMR studies on pure CuSCN are less common, the technique remains a potentially powerful tool for probing its local structure, especially when combined with computational modeling. rsc.org
Computational and Theoretical Investigations of Cuprous Thiocyanate
Density Functional Theory (DFT) for Electronic Band Structure Calculations
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of cuprous thiocyanate (B1210189) (CuSCN). researchgate.netnih.gov DFT calculations provide valuable insights into the electronic band structure, which is fundamental to understanding its behavior as a p-type semiconductor. researchgate.netresearchgate.net These theoretical studies are crucial for elucidating the structure-property relationships that govern the performance of CuSCN in various optoelectronic devices. researchgate.netimperial.ac.uk
Different DFT calculations have yielded qualitatively consistent results for the band structure of the hexagonal β-CuSCN phase. researchgate.net The accuracy of these calculations is often validated by comparing the theoretical structural parameters, such as lattice constants, with experimental data, where deviations of less than 1% have been reported, confirming the reliability of the DFT approach for this material. ucl.ac.uk
Prediction of Band Gaps and Band Alignment
Theoretical calculations, primarily using DFT, have been instrumental in predicting the band gap of CuSCN. The more stable hexagonal β-phase is predicted to have an indirect band gap. researchgate.netresearchgate.netcore.ac.uk The valence band maximum (VBM) is typically located at the Γ point of the Brillouin zone, while the conduction band minimum (CBM) is at the K point. core.ac.ukresearchgate.net
The predicted values of the band gap can vary depending on the functional used in the DFT calculations. For instance, the Perdew–Burke–Ernzerhof (PBE) functional, a common generalized gradient approximation (GGA), has been reported to show an indirect band gap of 2.18 eV. acs.orgnih.govresearchgate.netnih.gov However, it is widely acknowledged that standard DFT-GGA calculations tend to underestimate band gaps. researchgate.net Hybrid functionals, such as HSE06, which incorporate a portion of exact Hartree-Fock exchange, generally provide results in closer agreement with experimental values. nih.gov For β-CuSCN, the HSE06 functional predicts an indirect band gap of 3.68 eV, which aligns well with the experimentally reported range of 3.6–3.9 eV. nih.govresearchgate.net
It has also been suggested through DFT calculations that the nature of the band gap can be influenced by the stoichiometry of the material. Specifically, the creation of copper vacancies might lead to a transition from an indirect to a direct band gap. researchgate.net
The table below summarizes some of the theoretically predicted band gap values for β-CuSCN using different DFT functionals.
| DFT Functional | Predicted Band Gap (eV) | Type |
| PBE (GGA) | 2.18 acs.orgnih.govresearchgate.netnih.gov | Indirect |
| HSE06 (Hybrid) | 3.68 nih.govresearchgate.net | Indirect |
| PBE (GGA) | 2.03 researchgate.net | Indirect |
Calculation of Density of States (DOS) and Partial Density of States (PDOS)
The Density of States (DOS) and Partial Density of States (PDOS) are crucial for understanding the contributions of different atomic orbitals to the electronic bands of a material. stackexchange.com For β-CuSCN, DFT calculations consistently show that the upper part of the valence band is primarily composed of hybridized Cu 3d and S 3p orbitals. nih.govaip.orgaip.org This hybridization is a key factor in the material's effective hole transport properties. aip.orgaip.org The lower valence band, on the other hand, is mainly derived from N 2p, S 3p, and C 2p states, which are associated with the S-C and C≡N covalent bonds within the thiocyanate group. researchgate.net
The conduction band minimum (CBM) is largely made up of C 2p and N 2p states, with some contribution from Cu 3d orbitals. nih.govresearchgate.net The states near the CBM exhibit an antibonding π* character associated with the cyanide part of the thiocyanate ligand. researchgate.net
The insights from PDOS calculations can be combined with experimental techniques like X-ray Photoelectron Spectroscopy (XPS) to gain a more comprehensive understanding of the electronic structure. nih.govscispace.com The general agreement between theoretical PDOS and experimental XPS data further validates the accuracy of the DFT models for CuSCN. nih.gov
Defect Formation Energies and Their Electronic Impact Modeling
Theoretical modeling, particularly using DFT, is essential for understanding the formation of native point defects in CuSCN and their impact on its electronic properties. aps.org The intrinsic p-type conductivity of CuSCN is often attributed to copper deficiency, specifically the formation of copper vacancies (VCu). researchgate.netresearchgate.netresearchgate.net First-principles calculations are used to determine the formation energies of various defects, which helps to identify the most likely defects to occur under different conditions. aps.org
Studies have shown that the removal of a copper atom from the β-CuSCN lattice can lead to the creation of an acceptor level just above the valence band maximum. researchgate.net This acceptor level is responsible for the p-type behavior. The formation of Cu vacancies can also influence the band gap of the material. researchgate.net
Beyond copper vacancies, other defects such as thiocyanate vacancies (VSCN) have been identified as being detrimental to hole transport. rsc.org Solution-processed CuSCN, for instance, can have a significant density of VSCN due to the strong interaction with coordinating solvents like diethyl sulfide (B99878). rsc.orgarxiv.org This leads to under-coordinated copper atoms and creates trap states that limit device performance. researchgate.netarxiv.org
Theoretical modeling has also been employed to explore defect passivation strategies. For example, calculations have shown that iodine can substitute for missing SCN- ligands, effectively "healing" the defective sites and improving hole mobility. arxiv.org Similarly, the introduction of copper(I) halides has been investigated as a method to passivate VSCN defects. rsc.org
The table below summarizes some of the key native defects in CuSCN and their modeled electronic impact.
| Defect Type | Common Cause | Electronic Impact |
| Copper Vacancy (VCu) | Intrinsic to the material | Creates shallow acceptor levels, leading to p-type conductivity. researchgate.netresearchgate.net |
| Thiocyanate Vacancy (VSCN) | Strong interaction with solvents during processing | Creates deep trap states, detrimental to hole transport. rsc.orgarxiv.org |
| SCN group sequence faults | - | Can act as donors, partially compensating existing acceptors. researchgate.net |
| Hydrogen impurities | - | Can affect the electronic properties and doping. researchgate.net |
Lattice Dynamics and Phonon Transport Properties Simulation
The study of lattice dynamics and phonon transport in cuprous thiocyanate provides critical information about its thermal properties, which are important for the stability and performance of electronic devices. Theoretical simulations, combining DFT with methods like the semiclassical Boltzmann transport theory, have been employed to investigate these properties. acs.orgnih.govresearchgate.net
Calculations of the phonon band structure for both the α and β phases of CuSCN have confirmed their dynamical stability, as indicated by the absence of imaginary phonon frequencies. acs.orgnih.govpku.edu.cn These simulations reveal intense mixing between acoustic and low-lying optical phonon branches, a feature that contributes to the material's thermal transport characteristics. acs.orgnih.gov The cutoff frequency for acoustic phonons in β-CuSCN has been calculated to be around 2.54 THz. acs.orgnih.gov
A notable finding from these theoretical studies is the ultralow lattice thermal conductivity of CuSCN. pku.edu.cn At room temperature, the calculated thermal conductivity for β-CuSCN is approximately 2.4 W/mK. pku.edu.cn This low value is attributed to strong anharmonicity and significant phonon scattering, which is evident from the high three-phonon scattering rates observed in simulations. pku.edu.cn The weak bonding within the crystal structure also plays a role in limiting phonon transport. pku.edu.cn
Furthermore, simulations have revealed that both α- and β-CuSCN exhibit negative thermal expansion (NTE). pku.edu.cn This unusual property is primarily caused by the low-frequency transverse vibrations of the Cu–N–C–S chains within the crystal structure. pku.edu.cnresearchgate.net
The table below presents some of the calculated lattice dynamic and thermal properties of β-CuSCN.
| Property | Calculated Value |
| Lattice Thermal Conductivity (room temp.) | 2.39 W/mK (in-plane), 4.51 W/mK (out-of-plane) acs.orgnih.govresearchgate.net |
| Lattice Thermal Conductivity (room temp.) | 2.4 W/mK pku.edu.cn |
| Debye Temperature (acoustic phonons) | 122 K acs.orgnih.govresearchgate.netnih.gov |
| Room-temperature Grüneisen parameter | 0.98 acs.orgnih.govresearchgate.net |
Ab Initio Molecular Dynamics for Simulating Structural Transitions
While specific ab initio molecular dynamics (MD) studies focusing solely on structural transitions in this compound are not extensively detailed in the provided search results, the principles of this computational technique are highly relevant. Ab initio MD combines first-principles electronic structure calculations (typically DFT) with classical molecular dynamics to simulate the time evolution of a system at the atomic level. This method is particularly powerful for investigating phenomena like phase transitions, where changes in atomic arrangement occur over time.
For instance, ab initio MD could be used to model the transition between the α and β polymorphs of CuSCN, providing insights into the atomistic mechanisms, energy barriers, and transition pathways. Such simulations can also be used to study the behavior of the material under non-equilibrium conditions, such as those induced by high pressure or temperature, which can lead to structural transformations. researchgate.net The application of high pressure, for example, has been shown to induce a progressive decrease in the band gap of CuSCN, a phenomenon that could be further elucidated through ab initio MD simulations. researchgate.net
Theoretical Studies of Surface Reconstruction and Interfacial Interactions
Understanding the surface properties of CuSCN and its interactions with other materials is crucial for its application in layered electronic devices like solar cells and OLEDs. acs.org Theoretical studies, primarily using DFT, have been conducted to investigate the surface reconstruction of CuSCN and the nature of its interfacial interactions. nih.govacs.org
For β-CuSCN, the (001) surface has been identified as being particularly stable. acs.org Theoretical calculations have been used to characterize the electronic structure and surface properties of this polymorph. nih.gov These studies provide insights into how the termination of the crystal lattice at the surface affects the electronic states.
A significant area of research has been the interface between CuSCN and perovskite materials in solar cells. acs.org First-principles calculations have been performed on MAPbI3/CuSCN heterostructures to understand the interfacial mechanism. acs.org These simulations have revealed the formation of chemical bonds at the interface, specifically Cu–I and Pb–N bonds. acs.org An interface-induced electrostatic potential increase and electron-hole excitation have also been observed. acs.org Such detailed understanding of the interfacial bonding and electronic structure is vital for designing more efficient charge extraction layers in perovskite solar cells.
Theoretical studies have also explored the interaction of CuSCN with various ligands and solvents. The adsorption of dimethyl sulfoxide (B87167) (DMSO), a common solvent additive, on the surface of β-CuSCN has been characterized using DFT. nih.gov Additionally, the investigation of non-covalent interactions, such as hydrogen bonding and π-π stacking, in CuSCN-ligand complexes provides a deeper understanding of the factors that direct the supramolecular assembly of these materials. figshare.com
Prediction and Characterization of Novel CuSCN Phases (e.g., 2D Monolayers)
Computational and theoretical investigations have emerged as powerful tools for predicting and characterizing novel phases of this compound (CuSCN), including two-dimensional (2D) monolayers, which are not yet accessible experimentally. These studies provide fundamental insights into the structural, electronic, and magnetic properties of these new materials, paving the way for their potential synthesis and application in next-generation electronics and spintronics.
First-principle calculations, primarily based on density functional theory (DFT), have been instrumental in exploring the possibility of creating stable 2D CuSCN structures. aip.orgaip.orgresearchgate.net These theoretical approaches allow for the design of various atomic arrangements and stoichiometries of CuSCN monolayers and the subsequent analysis of their properties. aip.orgaip.orgresearchgate.net
One notable study investigated four different stoichiometries of CuSCN monolayers, created by varying the arrangement of copper, sulfur, carbon, and nitrogen atoms: CSCuN, CNCuS, CuSCN, and SCNCuSCNCu. aip.orgresearchgate.net The calculations revealed significant differences in the stability and electronic nature of these monolayers. aip.orgresearchgate.net The stability of these structures was evaluated by calculating their binding energies, with a higher binding energy indicating greater stability. aip.org The results showed that the CuSCN stoichiometry possessed the highest binding energy, suggesting it is the most stable arrangement among the four. aip.org
The electronic properties of these predicted monolayers also exhibit remarkable diversity. aip.orgresearchgate.net For instance, the CuSCN monolayer is predicted to be a semiconductor with a direct bandgap of 1.640 eV. aip.orgresearchgate.net In contrast, the CSCuN monolayer is predicted to be a half-metal with an indirect bandgap of 1.700 eV for the spin-up channel, a property highly desirable for spintronic devices. aip.orgresearchgate.net The CNCuS and SCNCuSCNCu monolayers, on the other hand, are predicted to be metallic. aip.orgresearchgate.net Furthermore, antiferromagnetic behavior was predicted in all stoichiometries except for the most stable CuSCN monolayer. aip.orgaip.org
Table 1: Predicted Properties of Different CuSCN Monolayer Stoichiometries
Beyond pristine monolayers, theoretical studies have also explored the modification of 2D CuSCN structures through the incorporation of organic ligands. chemrxiv.org This approach has been shown to be effective in tuning the structural and optoelectronic properties of the resulting materials. For example, the synthesis of [Cu(SCN)(3-XPy)]n complexes (where Py is pyridyl and X = OMe, H, Br, or Cl) has been shown to yield 2D structures. chemrxiv.org The electronic properties of these 2D coordination polymers can be systematically tailored by altering the electron-withdrawing or electron-donating nature of the substituent on the pyridine (B92270) ligand. chemrxiv.org First-principles calculations have revealed that the introduction of the pyridyl ligands leads to the emergence of electronic states below the original conduction band of CuSCN, effectively reducing the bandgap and shifting the optical absorption and emission into the visible range. chemrxiv.org
These computational predictions highlight the vast potential for creating novel CuSCN-based materials with tailored properties. The theoretical groundwork laid by these studies provides a roadmap for experimental efforts to synthesize these 2D monolayers and other novel phases, which could lead to significant advancements in a variety of electronic and optoelectronic applications. researchgate.netresearchgate.net
Nanostructured Forms and Morphological Engineering of Cuprous Thiocyanate
Fabrication and Electrical Characterization of CuSCN Nanowires
The fabrication of one-dimensional CuSCN nanostructures, such as nanowires, offers the advantages of a high surface area combined with excellent charge transfer properties. scispace.com A prevalent method for synthesizing CuSCN nanowires is through a template-free electrodeposition process from an aqueous solution at room temperature. scispace.comresearchgate.net This technique involves a two-step reaction where Cu²⁺ ions are first reduced to Cu⁺, which then chemically precipitates with SCN⁻ ions to form CuSCN. researchgate.net
The morphology and dimensions of the resulting nanowires can be precisely controlled by tuning various electrochemical parameters. For instance, the applied potential and the concentration of SCN⁻ ions in the electrolyte can tailor the diameter and density of the CuSCN nanowires. researchgate.net The choice of the Cu²⁺ chelating agent, such as ethylenediaminetetraacetic acid (EDTA), and the pH of the electrolyte are also critical parameters that govern the formation of the nanowire structure. researchgate.net Studies have shown that well-defined nanorods are typically deposited at a potential of -0.3V, with increased voltage leading to agglomeration. slideshare.net
Structural characterization using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) has confirmed the high crystalline quality of electrodeposited CuSCN nanowires. scispace.comacs.org Electrical characterization, often performed through four-probe measurements, is crucial to determine the intrinsic resistance and resistivity of the nanowires. ku.dk While electrodeposited nanowires have shown promise, they can exhibit a prominent absorption tail, which is attributed to a high concentration of traps or the coexistence of different CuSCN domains. acs.org However, this is not seen as a major obstacle for their use in electronic devices, as the trap density can be mitigated through annealing. acs.org In fact, non-annealed electrodeposited CuSCN nanowires have been successfully integrated into polymer solar cells, demonstrating high efficiency. acs.org
Development and Properties of Controlled-Morphology CuSCN Thin Films
The morphology of CuSCN thin films significantly influences their electrical and optical properties, and in turn, the performance of devices incorporating them. astanait.edu.kz Various techniques have been employed to fabricate CuSCN thin films with controlled morphology, including thermal deposition, electrodeposition, spin coating, and doctor blade methods. astanait.edu.kzrsc.orgirejournals.comresearchgate.net
Thermal deposition allows for the creation of smooth, dense, and crystalline CuSCN films with well-defined orientation. rsc.org The annealing temperature of these films has a noticeable effect on their surface morphology, with optimized annealing leading to enhanced device performance in perovskite solar cells. rsc.org For instance, a 30 nm thick CuSCN film annealed at 100°C for 10 minutes has been shown to yield a maximum power conversion efficiency (PCE) of 15.71% in an inverted planar perovskite solar cell. rsc.org
Electrodeposition is another versatile method that enables the synthesis of CuSCN films with varying morphologies by adjusting the electrochemical potential and deposition time. astanait.edu.kziaea.org This method has been used to produce films with different structures, and the resulting morphology directly impacts the film's electrical and optical characteristics. astanait.edu.kz
Solution-based methods like spin coating and doctor blading are cost-effective and allow for large-area deposition. irejournals.comrsc.org The morphology of solution-deposited films can be influenced by factors such as the solvent used and the number of deposition cycles. rsc.orgresearchgate.net For example, solution-deposited films have been observed to form well-defined rod-like crystals. researchgate.net
The electrical properties of CuSCN thin films can be further enhanced through doping. Doping with elements like chlorine, yttrium, or manganese has been shown to increase the hole concentration and conductivity of the films. irejournals.comrsc.orgnih.govmdpi.com For example, exposing CuSCN thin films to chlorine gas can increase the current flowing through the film by five orders of magnitude. nih.gov Similarly, doping with 1 mole% yttrium has been reported to more than double the electrical conductivity of CuSCN thin films. rsc.org
| Dopant | Doping Method | Effect on Electrical Properties | Reference |
|---|---|---|---|
| Chlorine (Cl₂) | Dry etching system exposure | Increased hole concentration to 3 × 10¹⁸ cm⁻³ and current by five orders of magnitude. | nih.gov |
| Yttrium (Y) | Spin coating with Y(III) precursor | Increased electrical conductivity from ~242 S cm⁻¹ to ~566 S cm⁻¹ (for 1 mole% doping). | rsc.org |
| Manganese (Mn) | Doctor blade method with Mn precursor | Increased conductivity with Mn concentration up to 6% mass percentage. | irejournals.com |
| Yttrium Oxide (Y₂O₃) | Spin coating with Y₂O₃ | Achieved a conductivity of 764 S cm⁻¹ at a 2% mixing ratio. | mdpi.com |
Synthesis and Application of Hierarchical CuSCN Nanocomposites
Hierarchical CuSCN nanocomposites, which combine CuSCN with other materials, are being developed to further enhance the performance of electronic devices. These composites leverage the properties of each component to achieve superior functionality.
One notable example is the CuS/CuSCN nanocomposite. researchgate.netrsc.org These can be synthesized via a facile, in-situ methodology where CuS nanorods (around 15 nm) are anchored on the surface of CuSCN nanosheets (around 100 nm). researchgate.netrsc.org This hierarchical structure creates mesoporous nanoclusters with a large surface area, which improves charge transfer efficiency. researchgate.netrsc.org Such nanocomposites have shown high electrical conductivity and strong redox reactivity, making them suitable for applications in pseudocapacitors. researchgate.netrsc.org A 1:1 compositional ratio of CuS/CuSCN has been found to exhibit the highest charge transfer efficiency, leading to a high energy density of approximately 63 Wh/kg as a single electrode. researchgate.netrsc.org
Another important nanocomposite is the bilayer CuI@CuSCN structure, which has been successfully used as a hole transport material in inverted perovskite solar cells. iaea.org These bilayers can be prepared using a two-step electrodeposition method, where the film thickness and morphology are controlled by the electrochemical potential and time. iaea.org A device using a bilayer CuI@CuSCN HTM has achieved a high power conversion efficiency of 20.35%. iaea.org
CuSCN has also been combined with metal oxides like ZnO to form nano-heterostructures. acs.org For instance, ZnO/CuSCN nano-heterostructures have been synthesized by growing CuSCN nanocoins on porous ZnO nanosheets. acs.org These heterostructures exhibit superior field emission performance compared to their individual components. acs.org
The development of CuSCN nanocomposites extends to ternary metal oxides as well. mdpi.com For example, a copper cobaltite/copper oxide nanocomposite has been used as an HTL in n-i-p structure perovskite solar cells, demonstrating improved power conversion efficiencies. mdpi.com
Impact of Nanostructure on Electronic and Transport Properties in Devices
In perovskite solar cells, the nanostructure of the CuSCN HTL directly impacts the morphology and crystal orientation of the overlying perovskite absorbing layer. rsc.org Different CuSCN nanostructures, such as hexagonal prisms, pyramids, and nanowires, have been shown to mediate the growth of the perovskite layer, with well-oriented hexagonal prism-like nanostructures leading to higher crystalline quality in the perovskite film and, consequently, better device performance. rsc.org
The morphology of the HTL also affects hole collection efficiency and hole mobility. mdpi.com For instance, in carbon-based perovskite solar cells, CuSCN nanorods as an HTL exhibited a superior PCE of 12.42% compared to CuSCN nanowires (10.99%) and nanoplates (8.40%). mdpi.com This improvement was attributed to the unique morphology of the nanorods, which led to enhanced hole mobility and better energy level alignment. mdpi.com
The thickness of the CuSCN layer is another crucial parameter. An optimized thickness is necessary to ensure efficient hole transport without introducing excessive series resistance. In thermally deposited CuSCN films for perovskite solar cells, a thickness of 30 nm was found to be optimal, with thicker films leading to a decrease in device efficiency, particularly affecting the short-circuit current. rsc.org
Interfacial Chemistry and Engineering in Cuscn Based Heterostructures
Interfacial Interactions with Substrates and Active Layers in Device Stacks
First-principles calculations have provided deeper insight into the bonding at the CuSCN/perovskite interface, revealing the formation of Cu-I and Pb-N bonds. acs.org This chemical bonding leads to an interface-induced electrostatic potential increase and strong orbital hybridization (Cu 4d, I 5p, N 2p, and Pb 6p), which can facilitate electron-hole separation and enhance stability. acs.org
The interaction is not limited to perovskites. At CuSCN-organic interfaces, such as with fullerene (C₆₀), the energy-level alignment is crucial for efficient charge transport. rsc.org The molecular and defect-rich nature of solution-processed CuSCN films can be tailored to enhance the formation of emissive charge-transfer states at these hybrid interfaces. rsc.org However, poor interfacial contact between CuSCN and other layers, such as carbon electrodes, can be a bottleneck, leading to charge recombination and performance degradation. acs.org The nature of the substrate also plays a role; for instance, the morphology of CuSCN films differs significantly when deposited on indium tin oxide (ITO) compared to a MAPbI₃ layer, suggesting that substrate-film interactions are pivotal in determining the final film quality. mdpi.com
Strategies for Interface Defect Passivation and Trap State Reduction
Defects and trap states at the CuSCN interface are major sources of efficiency loss and instability in devices. Solution-processed CuSCN films often exhibit low crystallinity and a high density of trap states, which are frequently attributed to under-coordinated copper atoms resulting from SCN⁻ vacancies. researchgate.netarxiv.orgresearchgate.net To counteract these issues, several defect passivation strategies have been developed.
One effective method is the introduction of a small amount of iodine (I₂) into the CuSCN processing solution. researchgate.netarxiv.orgresearchgate.net The iodine is found to exist as I⁻ ions which can substitute for the missing SCN⁻ ligands, effectively "healing" the defective sites and restoring the coordination around the copper atoms. arxiv.org This leads to a reduction in trap state density, an increase in hole mobility, and improved on/off ratios in transistors. researchgate.netarxiv.org
Another widely used approach is the insertion of a thin interlayer at the heterojunction. For example:
An ultrathin layer of polymethyl methacrylate (B99206) (PMMA) between the perovskite and CuSCN layers has been shown to reduce trap density and prevent degradation reactions at the interface, enhancing both efficiency and thermal stability. rsc.org
The polymer PCPDTBT , when applied over a Li-doped CuSCN layer, can penetrate the grain boundaries and the interface with the perovskite. nih.gov This passivates defects on the perovskite surface by paving non-contacting areas, leading to a significant increase in the device's open-circuit voltage (VOC) and stability. nih.gov
(3-Mercaptopropyl)trimethoxysilane (B106455) (MPTMS) has been employed as a bidirectional passivator, healing defects at the perovskite/CuSCN interface while also passivating undercoordinated Pb²⁺ centers on the perovskite surface. acs.org
Introducing CuSCN into the antisolvent used for perovskite fabrication can passivate trap states and improve the quality of the perovskite film itself, leading to enhanced interfacial connection and accelerated charge transfer. nii.ac.jp
In carbon-based perovskite solar cells, incorporating a CuSCN layer between the perovskite and the carbon electrode improves interfacial charge extraction, suppresses recombination, and reduces trap-state density. acs.org
These strategies highlight the importance of chemical and physical modifications at the interface to mitigate the detrimental effects of defects and trap states. mdpi.commdpi.com
Engineering of High-k Oxide/CuSCN Interfaces for Enhanced Device Performance
In thin-film transistors (TFTs), the interface between the semiconductor channel (CuSCN) and the gate dielectric is paramount for achieving low-voltage operation and high performance. Engineering this interface using high-k dielectric materials is a key strategy. High-k oxides such as aluminum oxide (AlOₓ), gallium oxide (GaOₓ), and hafnium oxide (HfOₓ) have been explored as dielectric layers in CuSCN-based TFTs. figshare.com The use of a high-k dielectric can reduce the operating voltage of the device. researchgate.net
Further performance enhancements are achieved by passivating the surface of the high-k dielectric. The application of an organic molecule layer, such as tetraethyl orthosilicate (B98303) (TEOS), on the AlOₓ dielectric has been shown to reduce trap state density at the interface. figshare.com This passivation, combined with an antisolvent treatment for the CuSCN layer, resulted in a four- to five-fold increase in the field-effect hole mobility of the TFTs. figshare.com Similarly, the use of solution-processed, boron-doped gallium oxide (GaBO) as a high-k dielectric has demonstrated significant improvements in device performance, including increased mobility and higher on/off current ratios, by suppressing oxygen vacancy-related defects and densifying the dielectric film. acs.org
The modification of the dielectric layer, for instance with polystyrene (PS), can result in significantly lower leakage currents, enabling stable, low-voltage operation of transistors. researchgate.net These findings underscore that a multi-pronged approach—combining high-k materials with effective interfacial passivation—is crucial for advancing CuSCN-based transistor technology. scispace.com
Perspectives and Emerging Research Directions for Cuprous Thiocyanate
Rational Design of CuSCN Materials through Advanced Coordination Chemistry
The coordination chemistry of CuSCN allows for extensive structural versatility. researchgate.net By introducing organic ligands, the dimensionality of the CuSCN network can be systematically altered, leading to novel properties.
Researchers are actively exploring the use of various ligands to control the structure and, consequently, the electronic and optical properties of CuSCN-based materials. For instance, the introduction of monodentate "capping" ligands like aromatic amines can result in one-dimensional chains, ladders, or two-dimensional hexagonal sheets. wm.edu The use of bridging ligands can further crosslink these structures to form 2D sheets or 3D networks. wm.edu
A key area of investigation is the synthesis of two-dimensional (2D) CuSCN coordination polymers. These 2D structures can maintain the desirable hole-transporting characteristics of the Cu-S network while incorporating new properties from the co-ligands. For example, modifying CuSCN with pyridine (B92270) derivatives can create novel 2D structures, and by changing the substituent group on the pyridine, the electronic properties can be tuned. researchgate.net A reliable synthetic method has been developed to produce phase-pure [Cu(SCN)(3-XPy)]n complexes (where Py = pyridyl; X = OMe, H, Br, Cl) in a 1:1:1 ratio, yielding 2D structures.
The choice of ligand and its functional groups plays a crucial role in determining the final structure and properties. Systematic variation of electron-donating or -withdrawing substituents on the ligands allows for fine-tuning of the electronic energy levels and band gaps. This "ligand engineering" approach has been shown to shift the optical absorption and emission of CuSCN-based materials into the visible range. researchgate.net
Hydrothermal and solvothermal in-situ reactions are also being explored to create novel CuSCN coordination polymers. acs.orgrsc.org These methods can lead to the formation of polymorphs with the same stoichiometry but different structural motifs, offering another avenue for tailoring material properties. acs.org
Exploration of Novel Doping Mechanisms and Conductivity Optimization Routes
While pristine CuSCN has good hole mobility, its conductivity can be a limiting factor in some applications. wikipedia.org Therefore, significant research efforts are directed towards understanding and implementing effective doping strategies to enhance its electrical properties.
Doping Strategies:
Metal Doping: Doping with metal ions is a common approach. For instance, doping with Ni(SCN)2 has been shown to improve the conductivity of CuSCN. nus.edu.sg Theoretical studies have also investigated the effects of zinc doping on the physical properties of CuSCN nanopowders. researchgate.net
Additive Engineering: The use of additives during film deposition can significantly impact conductivity. For example, n-butylammonium iodide has been used as an additive to facilitate the formation of Cu²⁺ and generate more Cu vacancies in the CuSCN hole transport layer (HTL), leading to a significant increase in hole concentration and p-type conductivity. acs.org
Composite Formation: Creating composites with other conductive materials is another effective strategy. Merging CuSCN with copper iodide (CuI) into a composite allows for balancing hole-transport and surface-morphology properties by adjusting the CuI:CuSCN ratio. researchgate.netrsc.org This approach combines the controlled crystalline growth suppressed by the thiocyanate (B1210189) ion with the high mobility of CuI. researchgate.netrsc.org
Understanding Defect Chemistry: Computational studies, particularly using density functional theory (DFT), are crucial for understanding the fundamental mechanisms of doping. These studies have shown that copper vacancies (VCu) are stable defects in hexagonal β-CuSCN and result in a shallow acceptor level, contributing to high hole concentrations. researchgate.net The formation energy of these vacancies can be influenced by their concentration. researchgate.net
Solvent and Annealing Effects: The solvents used for depositing CuSCN and subsequent annealing treatments also play a critical role in optimizing conductivity. Solvents can act as ligands and coordinate with Cu(I), becoming trapped in the structure or causing defects. Annealing temperature is another key parameter; for instance, in perovskite solar cells, a 30 nm thick CuSCN film annealed at 100°C for 10 minutes showed optimal performance. rsc.org Higher annealing temperatures can lead to film instability and deteriorated device performance. rsc.org
Development of Multi-Functional CuSCN Composites for Diverse Applications
The integration of CuSCN with other materials to form composites is a rapidly growing area of research, aiming to create multi-functional materials for a wide range of applications, particularly in optoelectronics.
Solar Cells: CuSCN is a prominent candidate for the hole transport layer (HTL) in various solar cell technologies due to its high hole mobility, wide bandgap, and good thermal stability. wikipedia.orgmdpi.commdpi.com
Perovskite Solar Cells (PSCs): CuSCN is being extensively investigated as a low-cost and stable alternative to the commonly used organic HTM, spiro-OMeTAD. mdpi.comresearchgate.netnih.gov Research has focused on optimizing the CuSCN layer thickness and deposition methods, such as thermal deposition and spray deposition, to achieve high power conversion efficiencies (PCEs). rsc.orgiaea.org Composites of CuSCN with materials like reduced graphene oxide (rGO) have been shown to improve the stability of PSCs. epfl.ch Furthermore, CuSCN has been used in all-inorganic PSCs, where a CuSCN interlayer enhances hole extraction and suppresses charge recombination. rsc.org
Dye-Sensitized Solar Cells (DSSCs): CuSCN acts as a solid-state electrolyte and p-type semiconductor in third-generation DSSCs. wikipedia.org Doping and other treatments are employed to improve its relatively poor conductivity in these devices. wikipedia.org
CdTe Solar Cells: Solution-processed CuSCN has been successfully used as a back contact for ZMO/CdTe solar cells, leading to high efficiencies by reducing the back-barrier height. mdpi.com
Light-Emitting Diodes (LEDs): CuSCN/CuI composites have been shown to be effective HTMs in polymer light-emitting diodes (PLEDs), achieving a good balance between interface characteristics and optoelectronic properties. researchgate.netrsc.org
Other Electronic Devices:
Thin-Film Transistors (TFTs): Solution-processed CuSCN has been used to fabricate low-voltage flexible TFTs and integrated inverter circuits, demonstrating its potential for large-area flexible electronics. aip.orgscispace.com
Field Emitters: Aligned 2D CuSCN nanosheets have shown excellent field emission properties with a low turn-on field, making them suitable for micro/nano electronic devices. rsc.org
The development of these composites often involves advanced synthesis techniques like solid-state mechanochemical methods to create novel bimetallic phases, such as CuxZny(SCN)x+2y, with tunable optical and electronic properties.
Theoretical Prediction and Experimental Validation of Undiscovered CuSCN Phases
Computational modeling, particularly density functional theory (DFT), plays a pivotal role in predicting new, potentially undiscovered phases of CuSCN with novel properties. These theoretical predictions guide experimental efforts to synthesize and characterize these new materials.
High-Pressure Studies: High-pressure techniques combined with theoretical calculations are used to investigate structural and optical changes in CuSCN upon compression. acs.orgnih.gov Under high pressure, CuSCN undergoes a phase transition from the β-phase to the α-phase, followed by amorphization through polymerization. researchgate.netacs.orgnih.gov This pressure-induced transformation leads to a significant reduction in the band gap, which is partially retained upon decompression. acs.orgnih.gov These studies demonstrate that high pressure can be a tool to tune the structure and optical properties of CuSCN, potentially expanding its applications. researchgate.netnih.gov
Theoretical Predictions of Layered Structures: Recent theoretical work has predicted the existence of layered, 2D-like structures of CuSCN. researchgate.net These predicted phases are distinct from the known bulk α and β phases and are of great interest for their potential electronic properties. researchgate.net First-principles calculations are also used to study the structural and electronic properties of different stoichiometries of CuSCN monolayers, predicting possibilities like half-metallic nature which could be crucial for spintronic applications. aip.org
Abnormal Thermal Expansion: First-principles DFT and the quasi-harmonic approximation (QHA) approach have been used to study the lattice dynamics and abnormal thermal expansion of both α- and β-CuSCN. frontiersin.orgresearchgate.net These studies have revealed anisotropic negative thermal expansion (NTE) in both phases. frontiersin.orgresearchgate.net Furthermore, they predict that β-CuSCN, which has an indirect bandgap at low temperatures, may convert to a direct bandgap semiconductor at higher temperatures due to strong positive thermal expansion in the ab plane. frontiersin.orgresearchgate.net This highlights the strong coupling between the structural and electronic properties of CuSCN.
The experimental validation of these theoretically predicted phases remains a key research direction. Success in synthesizing these new phases could unlock novel functionalities and applications for CuSCN-based materials.
In-depth Studies on Long-Term Stability and Degradation Mechanisms of CuSCN Materials in Advanced Systems
While CuSCN is considered a relatively stable material, its long-term stability and degradation mechanisms, particularly when integrated into complex device architectures, are critical areas of ongoing research. mdpi.comacs.org
Stability in Perovskite Solar Cells (PSCs): A major focus is on the stability of CuSCN-based PSCs. While these devices can achieve high efficiencies, they often suffer from poor operational stability. nih.govepfl.ch
Interfacial Degradation: Research has shown that the instability is often not at the CuSCN/perovskite interface but rather at the CuSCN/metal electrode (e.g., Au, Ag, Al) interface. epfl.chrsc.org The metal electrode can induce a self-disproportionation reaction of Cu⁺ in CuSCN, leading to interfacial degradation. rsc.org This process is accelerated under an electric field during device operation. rsc.org
Mitigation Strategies: To overcome this, researchers are exploring alternative electrodes, such as chemically stable carbon electrodes. rsc.orgrsc.org Introducing a thin spacer layer, like reduced graphene oxide (rGO), between the CuSCN and the gold electrode has been shown to dramatically improve the operational stability of the PSCs, allowing them to retain over 95% of their initial efficiency after 500 hours under full-sun illumination at 60°C. epfl.ch Passivating the perovskite/CuSCN interface with molecules like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) has also been shown to enhance both efficiency and long-term stability. acs.orgacs.org
Solvent Effects: The solvents used to deposit CuSCN, such as diethyl sulfide (B99878) (DES), can leave residues that negatively affect the underlying perovskite layer and compromise the interface, impacting device stability. acs.orgnanoge.orgmdpi.com Developing new anti-solvent approaches to remove these residues is an active area of research. nanoge.org
In some cases, CuSCN-based devices have shown excellent thermal stability, retaining a significant portion of their initial efficiency after prolonged heating at high temperatures (e.g., 85°C for 1000 hours). epfl.chacs.org Spray-coated CuSCN with a protective polymer layer has enabled PSCs to survive for over 1000 hours at 85°C in air. researchgate.net
Conversely, there are reports that CuSCN can catalyze the thermal degradation of the perovskite film, even without moisture and oxygen. researchgate.net This suggests that the interaction between CuSCN and the perovskite at elevated temperatures is a critical factor that needs to be carefully managed, for example, by introducing buffer layers. researchgate.net
Understanding these degradation pathways through detailed characterization techniques and theoretical modeling is essential for designing more robust and commercially viable CuSCN-based electronic and optoelectronic systems. astanait.edu.kz
Q & A
Basic: What are the standard methods for synthesizing cuprous thiocyanate (CuSCN) in laboratory settings?
Methodological Answer:
CuSCN is synthesized via two primary routes:
- Mechanochemical synthesis: Grinding copper(I) oxide (Cu₂O) with ammonium thiocyanate (NH₄SCN) in a ball mill produces CuSCN with high purity. This method avoids solvents and achieves rapid reaction kinetics .
- Solution-phase synthesis: Reacting copper(II) sulfate with thiocyanate ions (SCN⁻) in acidic media, followed by reduction (e.g., using hydrazine hydrate), precipitates CuSCN. This method allows control over particle size by adjusting pH and temperature .
Key validation: X-ray diffraction (XRD) confirms crystallinity, while IR spectroscopy identifies SCN⁻ ligand coordination modes .
Basic: How is CuSCN characterized to confirm its structural and chemical properties?
Methodological Answer:
- X-ray crystallography: Resolves crystal structure (e.g., trigonal P3m1 space group) and Cu-SCN bonding geometry .
- Solid-state NMR: ³¹P NMR detects interactions in CuSCN-phosphine adducts, revealing ligand coordination effects on electronic structure .
- Thermogravimetric analysis (TGA): Assesses thermal stability; CuSCN decomposes above 250°C, forming Cu₂S and releasing cyanogen gas (CN)₂ .
Advanced: How do kinetic instabilities in thiocyanate systems affect CuSCN’s equilibrium behavior in solution?
Methodological Answer:
CuSCN’s solubility equilibrium (CuSCN ⇌ Cu⁺ + SCN⁻) is influenced by:
- Thiocyanate concentration: High [SCN⁻] drives complexation (e.g., forming [Cu(SCN)₂]⁻), altering precipitation kinetics. Global data analysis (e.g., ReactLab Equilibria) models these interactions, accounting for time-dependent absorbance changes .
- Redox agents: Hydrazine reduces Cu²⁺ to Cu⁺, accelerating CuSCN precipitation. Competing ions (e.g., Ag⁺) interfere by forming AgSCN, necessitating masking agents like EDTA .
Data contradiction resolution: Discrepancies in reported solubility products (Ksp) arise from kinetic vs. equilibrium measurements. Stopped-flow techniques with UV-Vis monitoring provide real-time resolution .
Advanced: What strategies optimize CuSCN’s application in gravimetric copper analysis?
Methodological Answer:
In Benedict’s quantitative reagent, CuSCN formation (via KSCN addition) replaces red Cu₂O with white CuSCN, enhancing endpoint visibility:
Reagent composition: Contains CuSO₄, Na₂CO₃, KSCN, and K₄[Fe(CN)₆] to stabilize Cu⁺ and prevent reoxidation .
Titration protocol: Boiling conditions ensure complete reduction of Cu²⁺ to Cu⁺, while methylene blue acts as a redox indicator .
Interference mitigation: Fe³⁺ and Cr³⁺ are masked with citrate; Ag⁺ is removed via prior precipitation .
Advanced: How do ligand adducts influence CuSCN’s electronic properties for semiconductor applications?
Methodological Answer:
Bulky ligands (e.g., PCy₃) modify CuSCN’s bandgap and charge transport:
- Synthesis: Adducts like CuSCN:PCy₃ (1:2) are crystallized from pyridine, with XRD confirming distorted tetrahedral Cu centers .
- Spectroscopic analysis: IR shifts in ν(C≡N) from 2100 cm⁻¹ (free SCN⁻) to 2060 cm⁻¹ (Cu-bound) indicate ligand-to-metal charge transfer. Solid-state NMR reveals phosphorus-induced polarization effects .
Applications: These adducts enhance hole-transport properties in perovskite solar cells, achieving >15% efficiency in prototype devices .
Basic: What are the critical precautions when handling CuSCN in experimental workflows?
Methodological Answer:
- Toxicity: CuSCN releases toxic HCN upon acid exposure; use fume hoods and neutralize waste with NaOH .
- Light sensitivity: Store in amber vials to prevent photodegradation.
- Contamination control: Use ultrapure solvents (e.g., HPLC-grade acetone) to avoid oxide impurities during synthesis .
Advanced: How can researchers resolve contradictions in reported molar absorptivity values for CuSCN complexes?
Methodological Answer:
Discrepancies arise from:
- Measurement techniques: Static vs. kinetic assays. Global analysis of time-resolved spectra (e.g., via stopped-flow UV-Vis) accounts for ligand-exchange kinetics, yielding accurate ε values .
- Matrix effects: Ionic strength (e.g., 0.5 M NaClO₄) stabilizes complexes, reducing activity coefficient errors. Reference datasets should specify buffer conditions .
Table 1: Key Physicochemical Properties of CuSCN
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 121.63 g/mol | |
| Crystal System | Trigonal | XRD |
| Bandgap | 3.6 eV | UV-Vis |
| Solubility (H₂O, 25°C) | 1.6 × 10⁻⁵ mol/L | Gravimetry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
